molecular formula C14H20ClNO B1382058 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride CAS No. 117623-50-4

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Cat. No.: B1382058
CAS No.: 117623-50-4
M. Wt: 253.77 g/mol
InChI Key: IOWNKVTXGIXEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-2,2-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWNKVTXGIXEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1CC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117623-50-4
Record name 4-Piperidinone, 2,2-dimethyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117623-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS Number: 117623-50-4), a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from established chemical principles, data on analogous compounds, and predictive models to offer a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 1-benzyl-2,2-dimethylpiperidin-4-one. The formation of the hydrochloride salt occurs through the protonation of the basic tertiary nitrogen atom of the piperidine ring by hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.

Molecular Formula: C₁₄H₂₀ClNO Molecular Weight: 253.77 g/mol

The core structure features a piperidine ring with a ketone functional group at the 4-position. The nitrogen atom is substituted with a benzyl group, and the carbon atom adjacent to the nitrogen (C2) is geminally disubstituted with two methyl groups. This gem-dimethyl substitution introduces significant steric hindrance around the nitrogen and the adjacent stereocenter, which is expected to influence the molecule's conformation and reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)1-Benzyl-4-piperidone (Experimental)Piperidine Hydrochloride (Experimental)
CAS Number 117623-50-43612-20-26091-44-7[1]
Melting Point (°C) Data not availableNot applicable (liquid)245-248[1]
Boiling Point (°C) Data not available134 °C at 7 mmHg106.4 at 760 mmHg[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml). Slightly soluble in water.[1]Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2]
pKa (of conjugate acid) Estimated to be in the range of 8.0 - 9.08.04 ± 0.10 (Predicted for a similar structure)[3]Not directly applicable

The hydrochloride salt form is anticipated to be a crystalline solid with a relatively high melting point, characteristic of organic salts. Its solubility in aqueous media is expected to be significantly higher than that of the free base due to the ionic nature of the salt. The pKa of the protonated piperidine nitrogen is predicted to be in the typical range for tertiary amines, rendering it a weak base.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the construction of the 2,2-dimethylpiperidin-4-one core, followed by N-benzylation and subsequent formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Formation of Piperidone Ring cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrochloride Salt Formation A Starting Materials (e.g., ammonia, acetone, methyl vinyl ketone) B 2,2-Dimethylpiperidin-4-one A->B Ring-forming Condensation C 1-Benzyl-2,2-dimethylpiperidin-4-one (Free Base) B->C Benzyl Halide (e.g., Benzyl Bromide) + Base (e.g., K2CO3) D 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride C->D HCl in a suitable solvent (e.g., diethyl ether, isopropanol)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Benzylation (General Procedure)

This protocol is a generalized method for the N-alkylation of a secondary amine, which would be applicable for the N-benzylation of 2,2-dimethylpiperidin-4-one.

  • Reaction Setup: To a solution of 2,2-dimethylpiperidin-4-one (1.0 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents).

  • Addition of Benzylating Agent: Benzyl bromide or benzyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-benzyl-2,2-dimethylpiperidin-4-one, can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrochloride Salt Formation (General Procedure)

  • Dissolution: The purified 1-benzyl-2,2-dimethylpiperidin-4-one free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or isopropanolic HCl) is added dropwise with stirring until the solution becomes acidic.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by vacuum filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Spectroscopic Characterization (Inferred)

Direct spectroscopic data for this compound is not publicly available. However, the expected spectral features can be inferred from the analysis of structurally related compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ group around 3.5-3.7 ppm). The piperidine ring protons will appear as multiplets in the aliphatic region (typically 2.0-3.5 ppm). The two methyl groups at the C2 position will likely appear as a singlet in the upfield region (around 1.0-1.3 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 205-210 ppm), the aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon (around 60-65 ppm), and the aliphatic carbons of the piperidine ring and the methyl groups.

IR Spectroscopy: The infrared spectrum of the hydrochloride salt will be characterized by a strong, broad absorption band in the region of 2400-2700 cm⁻¹ corresponding to the N⁺-H stretching vibration of the piperidinium ion. A strong carbonyl (C=O) stretching band is expected around 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzyl group will also be present.

Mass Spectrometry: Under electrospray ionization (ESI) conditions in positive ion mode, the mass spectrum would show the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₁₄H₁₉NO + H⁺. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the functional groups present in its structure.

Reactivity_Diagram cluster_carbonyl Carbonyl Group (C4) cluster_nbenzyl N-Benzyl Group cluster_alpha_protons α-Protons (C3, C5) Molecule 1-Benzyl-2,2-dimethylpiperidin-4-one Reduction Reduction (e.g., NaBH4) Molecule->Reduction Reductive_Amination Reductive Amination Molecule->Reductive_Amination Wittig_Reaction Wittig Reaction Molecule->Wittig_Reaction Grignard_Reaction Grignard Reaction Molecule->Grignard_Reaction Debenzylation Catalytic Hydrogenolysis (e.g., H2, Pd/C) Molecule->Debenzylation Enolate_Formation Enolate Formation (with a strong base) Molecule->Enolate_Formation Alkylation α-Alkylation Enolate_Formation->Alkylation

Caption: Key reactive sites and potential transformations of the 1-benzyl-2,2-dimethylpiperidin-4-one core structure.

  • Reactions at the Carbonyl Group: The ketone at the 4-position is a key site for various transformations. It can undergo reduction to the corresponding alcohol, reductive amination to introduce an amino group, Wittig reactions to form an exocyclic double bond, and reactions with organometallic reagents like Grignard reagents to form tertiary alcohols.

  • N-Debenzylation: The N-benzyl group can serve as a protecting group for the piperidine nitrogen. It can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the secondary amine, 2,2-dimethylpiperidin-4-one. This allows for further functionalization at the nitrogen atom.

  • Reactions involving α-Protons: The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions.

The N-benzyl piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of N-benzylpiperidine have shown a wide range of pharmacological activities, including but not limited to, activity as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, and as ligands for various central nervous system (CNS) receptors.[4] The specific substitution pattern of this compound suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

Based on the available safety data sheet for this compound, the compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a synthetically valuable compound with potential applications in drug discovery and development. While specific experimental data for this molecule is limited, its basic properties, reactivity, and potential biological relevance can be reasonably inferred from the well-established chemistry of N-benzylpiperidines and related heterocyclic systems. This guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its physicochemical and pharmacological profile.

References

An In-Depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS Number: 117623-50-4), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's chemical identity, synthesis, and potential applications, with a focus on the scientific principles that underpin its utility. While specific experimental data for this dimethylated derivative is limited in publicly accessible literature, this guide synthesizes available information and draws logical comparisons with its well-studied, non-methylated analog, 1-benzyl-4-piperidone, to provide a thorough and insightful resource for researchers.

Introduction and Chemical Identity

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the C2 position. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The presence of the gem-dimethyl group at the C2 position is anticipated to introduce significant steric hindrance, which can influence the molecule's reactivity, conformational flexibility, and interaction with biological targets.

Table 1: Chemical Identity

IdentifierValue
Chemical Name This compound
CAS Number 117623-50-4
Molecular Formula C₁₄H₂₀ClNO
Molecular Weight 253.77 g/mol
Free Base CAS Number 117623-46-8
Free Base Formula C₁₄H₁₉NO
Free Base Weight 217.31 g/mol

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

Synthesis and Mechanistic Considerations

While detailed, step-by-step published syntheses specifically for 1-Benzyl-2,2-dimethylpiperidin-4-one are not widely available, a European patent outlines a viable synthetic approach. This method involves the reduction of a tetrahydropyridin-4-ylidene ammonium salt intermediate. The scarcity of detailed procedures for the dimethylated compound contrasts with the numerous well-documented syntheses for the non-dimethylated analog, 1-benzyl-4-piperidone.

One common and efficient method for synthesizing 1-benzyl-4-piperidone involves a one-pot reaction between benzylamine and an acrylate, followed by cyclization. This approach is favored for its scalability and high yields. Another established route is the N-alkylation of 4-piperidone hydrochloride with benzyl bromide in the presence of a base.

Workflow: General Synthesis of N-Benzylated Piperidones

cluster_0 N-Alkylation Route cluster_1 One-Pot Synthesis 4-Piperidone_HCl 4-Piperidone Hydrochloride Reaction_Mix_1 Reaction_Mix_1 4-Piperidone_HCl->Reaction_Mix_1 Deprotonation Base Base (e.g., K₂CO₃) Base->Reaction_Mix_1 Solvent Solvent (e.g., DMF) Solvent->Reaction_Mix_1 Benzyl_Bromide Benzyl Bromide Product_1 1-Benzyl-4-piperidone Benzyl_Bromide->Product_1 Reaction_Mix_1->Product_1 Nucleophilic Substitution Benzylamine Benzylamine Intermediate Diester Intermediate Benzylamine->Intermediate Michael Addition Acrylate Acrylate Acrylate->Intermediate Solvent_2 Organic Solvent Solvent_2->Intermediate Product_2 1-Benzyl-4-piperidone Intermediate->Product_2 Dieckmann Condensation Base_2 Organic Base Base_2->Product_2

Caption: General synthetic routes to N-benzyl-4-piperidones.

The synthesis of the 2,2-dimethyl derivative likely requires a modified starting material, such as a 2,2-dimethyl-4-piperidone precursor, or a strategy that introduces the methyl groups at an early stage. The steric bulk of the gem-dimethyl group may necessitate more forcing reaction conditions or alternative catalytic systems to achieve efficient N-benzylation.

Analytical Characterization

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic region), the benzylic methylene protons, the piperidine ring protons, and the two methyl groups (aliphatic region). The gem-dimethyl groups would likely appear as a singlet.
¹³C NMR Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the carbonyl carbon of the piperidone, and the aliphatic carbons of the piperidine ring, including the two methyl groups and the quaternary carbon at C2.
Mass Spec. The mass spectrum of the free base (C₁₄H₁₉NO) would show a molecular ion peak at m/z 217.15. Fragmentation patterns would likely involve cleavage of the benzyl group.
IR Spec. A characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹, along with C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
HPLC A single major peak indicating the purity of the compound. The retention time would be dependent on the specific column and mobile phase used.

The hydrochloride salt form would not significantly alter the NMR or mass spectra of the organic cation but may influence the infrared spectrum, particularly in the regions of N-H vibrations if the salt is hydrated.

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpiperidine motif is a cornerstone in the design of various therapeutic agents due to its ability to interact with a wide range of biological targets. The introduction of the 2,2-dimethyl substitution in this compound offers a unique structural feature that can be exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds.

Central Nervous System (CNS) Agents

Piperidine derivatives are prevalent in drugs targeting the central nervous system. The N-benzyl group can engage in cation-π and hydrophobic interactions within receptor binding pockets. Derivatives of the related 1-benzyl-4-piperidone have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. The gem-dimethyl groups in the title compound could serve to lock the conformation of the piperidine ring, potentially leading to enhanced selectivity for specific receptor subtypes.

Anticancer Agents

The 1-benzyl-4-piperidone scaffold is a key intermediate in the synthesis of menin inhibitors, which are being explored for the treatment of certain types of leukemia. The piperidine ring serves as a central scaffold to orient the necessary pharmacophoric groups for effective protein-protein interaction inhibition. The 2,2-dimethyl substitution could be used to probe steric constraints within the binding site and potentially improve metabolic stability.

Antimicrobial and Antiviral Agents

Derivatives of N-benzyl piperidin-4-one have been synthesized and evaluated for their antimicrobial and antifungal activities. The lipophilic nature of the benzyl group combined with the basic nitrogen of the piperidine ring can facilitate membrane disruption in microorganisms. The steric bulk of the gem-dimethyl groups might influence the compound's ability to permeate microbial cell walls and interact with intracellular targets.

Workflow: Drug Discovery Cascade

Start 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride Derivatization Chemical Derivatization Start->Derivatization Scaffold for new compounds Screening High-Throughput Screening Derivatization->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure-Activity Relationship Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical IND Filing

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with considerable, yet largely untapped, potential in the field of drug discovery. The introduction of the gem-dimethyl group at the C2 position distinguishes it from its more extensively studied counterpart, 1-benzyl-4-piperidone, and offers intriguing possibilities for modulating pharmacological activity and selectivity.

Future research should focus on several key areas:

  • Development of robust and scalable synthetic routes: Detailed, high-yielding, and reproducible synthetic protocols are needed to make this compound more accessible to the research community.

  • Comprehensive analytical characterization: Publication of detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) is essential for unambiguous identification and quality control.

  • Systematic pharmacological evaluation: Screening of this compound and its derivatives against a diverse panel of biological targets will help to uncover its therapeutic potential.

  • Structure-activity relationship (SAR) studies: A systematic exploration of substitutions on both the benzyl and piperidone rings will provide valuable insights for the rational design of novel therapeutic agents.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as a versatile building block for the next generation of innovative medicines.

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Introduction

This compound is a heterocyclic compound belonging to the piperidine class. As a derivative of piperidone, it features a six-membered nitrogen-containing ring with a ketone functional group. The structure is further characterized by the presence of two methyl groups at the C2 position and a benzyl group attached to the nitrogen atom. This compound primarily serves as a versatile synthetic intermediate or building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active molecules. The specific substitution pattern of this compound offers a unique three-dimensional framework that can be elaborated to access novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, characterization, and safe handling protocols, tailored for researchers in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The molecular architecture consists of a piperidin-4-one ring, which is N-substituted with a benzyl group. The gem-dimethyl substitution at the C2 position sterically influences the conformation of the piperidine ring and the reactivity of the adjacent nitrogen atom. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 117623-46-8[1][2][3]
Molecular Formula C₁₄H₁₉NO (Free Base) C₁₄H₂₀ClNO (Hydrochloride)[3][4]
Molecular Weight 217.31 g/mol (Free Base) 253.77 g/mol (Hydrochloride)[3][4]
IUPAC Name This compound[3]
SMILES CC1(C)CC(=O)CCN1CC1=CC=CC=C1.Cl[3]
Appearance Typically a solid[5]
Purity ≥95%[3]
Storage Sealed in a dry environment at room temperature[4]

Synthesis Protocol

The synthesis of this compound is conceptually similar to the N-alkylation of other piperidone derivatives. A common and reliable method involves the direct N-benzylation of 2,2-dimethylpiperidin-4-one using benzyl bromide or chloride, followed by conversion to the hydrochloride salt.

synthesis_workflow start Reactants: - 2,2-Dimethylpiperidin-4-one - Benzyl Bromide - K₂CO₃ reaction N-Benzylation Reaction Solvent: DMF Temperature: 65°C start->reaction workup Aqueous Workup - Quench with H₂O - Extract with Ethyl Acetate reaction->workup purification Purification - Dry over Na₂SO₄ - Evaporate solvent workup->purification salt_formation Salt Formation - Dissolve in Et₂O - Add HCl in Et₂O purification->salt_formation product Final Product 1-Benzyl-2,2-dimethylpiperidin-4-one HCl salt_formation->product

Caption: General workflow for the synthesis of the target compound.

Experimental Methodology

This protocol is adapted from established procedures for the N-benzylation of piperidones.[6]

  • Reaction Setup: To a stirred mixture of 2,2-dimethylpiperidin-4-one hydrochloride (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Scientist's Insight: Anhydrous potassium carbonate serves as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the potassium ions. Using a slight excess of benzyl bromide ensures the complete consumption of the starting piperidone.

  • Reaction Execution: Heat the reaction mixture to 65°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientist's Insight: Moderate heating increases the reaction rate without promoting significant side reactions or decomposition. TLC is a critical self-validating step to confirm the disappearance of the starting material before proceeding to the workup.

  • Workup and Extraction: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with water and brine.

    • Scientist's Insight: Quenching with water dissolves the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable extraction solvent for the moderately polar product. The brine wash helps to remove residual water from the organic phase.

  • Isolation of Free Base: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-2,2-dimethylpiperidin-4-one as an oil or solid.

  • Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2M HCl in Et₂O) dropwise with stirring until precipitation is complete.

  • Final Purification: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of NMR, IR, and Mass Spectrometry. The data presented below are predicted values based on the known spectra of analogous structures, such as 1-benzyl-4-piperidone.[7][8][9]

Table 2: Expected Spectroscopic Data
TechniqueObservationInterpretation
¹H NMR δ 7.30-7.50 (m, 5H) δ ~3.6 (s, 2H) δ ~2.8 (t, 2H) δ ~2.5 (t, 2H) δ ~1.2 (s, 6H)Protons of the phenyl ring of the benzyl group. Methylene protons (-CH₂-) of the benzyl group. Piperidine ring protons adjacent to nitrogen. Piperidine ring protons adjacent to the carbonyl group. Protons of the two methyl groups at C2.
¹³C NMR δ ~208 δ ~138 δ 129, 128, 127 δ ~62 δ ~55 δ ~41 δ ~25Carbonyl carbon (C=O). Quaternary aromatic carbon of the benzyl group. Aromatic carbons of the benzyl group. Methylene carbon (-CH₂-) of the benzyl group. Piperidine ring carbons adjacent to nitrogen. Piperidine ring carbon adjacent to the carbonyl. Methyl group carbons.
IR (cm⁻¹) ~2950-3050 ~1715 ~1450, 1495 ~1150C-H stretching (aromatic and aliphatic). Strong C=O stretching of the ketone. C=C stretching of the aromatic ring. C-N stretching.
Mass Spec. (ESI+) m/z 218.15 [M+H]⁺Corresponds to the protonated molecular ion of the free base (C₁₄H₁₉NO).

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the ketone and the ability to modify or remove the N-benzyl group.

  • Scaffold for Drug Discovery: The piperidine ring is a core component of many CNS-active drugs. This compound provides a starting point for synthesizing libraries of novel compounds for screening against various biological targets.[10][11] The N-benzyl group can be removed via catalytic hydrogenation, freeing the nitrogen for the introduction of other substituents.[11]

  • Synthesis of Complex Molecules: The ketone at the 4-position is a versatile functional handle for various chemical transformations, including reductive amination, Wittig reactions, and Grignard additions, allowing for the construction of more complex molecular architectures.[11]

  • Precursor to Analgesics and Antipsychotics: The parent compound, 1-benzyl-4-piperidone, is a known intermediate in the synthesis of fentanyl analogues and other potent analgesics, as well as antipsychotic agents like pimozide.[11] The 2,2-dimethyl derivative can be used to create analogues with different steric and electronic properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is based on data sheets for structurally similar compounds.[12][13][14]

  • Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.[14]

  • Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[12][14]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[12]

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and dry.[4][12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[13]

References

Introduction: Deconstructing a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the potential mechanisms of action for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, grounded in the established pharmacology of its core structural motifs.

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. When incorporated into the piperidin-4-one scaffold, and further substituted, as in the case of this compound, the molecule gains specific physicochemical properties that suggest a range of potential pharmacological activities.[2]

While no direct, peer-reviewed studies elucidating the specific mechanism of action for this compound are publicly available, its structure can be dissected into two key pharmacophores: the N-Benzylpiperidine moiety, strongly associated with central nervous system (CNS) targets, and the Piperidin-4-one core, a versatile intermediate for compounds with diverse biological effects. The additional presence of a gem-dimethyl group at the C2 position introduces a significant steric element that likely modulates binding affinity and selectivity.

This guide provides a hypothesis-driven exploration of the most probable mechanisms of action for this compound. It is designed for researchers and drug development professionals, offering a structured, evidence-based roadmap for its systematic investigation. We will explore potential targets, propose detailed experimental protocols to validate these hypotheses, and discuss the causal reasoning behind each step, thereby creating a self-validating system for inquiry.

Part 1: The N-Benzylpiperidine Pharmacophore: A Gateway to CNS Targets

The N-benzyl group is a common feature in centrally-acting agents, capable of engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. Its presence in the target molecule strongly suggests that the primary mechanism of action is likely to be found within the central nervous system.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

Derivatives of N-benzylpiperidine are among the most potent and well-characterized acetylcholinesterase (AChE) inhibitors.[3] The archetypal drug in this class, Donepezil (E2020), is built upon a 1-benzyl-4-substituted piperidine core and is a first-line treatment for Alzheimer's disease.[4] The mechanism involves blocking the AChE enzyme, thereby increasing the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft.

Causality: The N-benzyl group of these inhibitors typically binds to the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine nitrogen interacts with the catalytic anionic site (CAS). It is plausible that 1-Benzyl-2,2-dimethylpiperidin-4-one could adopt a similar binding mode.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor ACh Receptor AChE AChE Enzyme Synaptic_Cleft->ACh_Receptor ACh Binds Synaptic_Cleft->AChE ACh Degradation Inhibitor 1-Benzyl-2,2-dimethyl- piperidin-4-one Inhibitor->AChE Inhibits

Caption: Cholinergic synapse showing ACh release and degradation by AChE, which is blocked by the inhibitor.

This protocol determines the compound's ability to inhibit AChE activity.

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel or human recombinant) in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution.

    • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer.

    • Test Compound: Serial dilutions of this compound.

    • Positive Control: Donepezil or Tacrine.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution. Mix and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change (yellow) is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (buffer only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Enzyme Source Human recombinant AChE is preferred for clinical relevance.
Control Donepezil provides a benchmark for potency.
Hypothesis 2: Dopaminergic System Modulation

The N-benzylpiperidine scaffold is also present in potent dopamine reuptake inhibitors (DRIs).[5] These compounds block the dopamine transporter (DAT), increasing extracellular dopamine levels, which is associated with stimulant effects. Conversely, related structures can also act as antagonists at dopamine receptors (e.g., D4).[6]

Causality: The compound could bind to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. Alternatively, it could bind to postsynaptic dopamine receptors, either blocking or mimicking the action of dopamine. The specific interaction will depend on the precise fit of the molecule within the respective binding sites.

Dopamine_Synapse cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft DA_Vesicle->Synaptic_Cleft Release DA_Receptor Dopamine Receptor (D2/D4) DAT Dopamine Transporter (DAT) DAT->Presynaptic DA Reuptake Synaptic_Cleft->DA_Receptor DA Binds Compound Test Compound Compound->DA_Receptor Blocks (Antagonist) Compound->DAT Blocks (DRI)

Caption: Dopamine synapse showing two potential actions of the compound: blocking the DAT or antagonizing the receptor.

A tiered approach is recommended, starting with binding assays to determine affinity, followed by functional assays to determine the mode of action.

Dopamine_Workflow start Test Compound binding_assays Primary Screen: Radioligand Binding Assays start->binding_assays dat_assay DAT Binding Assay (e.g., [³H]WIN 35,428) binding_assays->dat_assay d2_assay D2 Receptor Assay (e.g., [³H]Spiperone) binding_assays->d2_assay d4_assay D4 Receptor Assay (e.g., [³H]Nemonapride) binding_assays->d4_assay functional_assays Secondary Screen: Functional Assays (if binding > 50% @ 10µM) dat_assay->functional_assays d2_assay->functional_assays d4_assay->functional_assays dat_functional Dopamine Uptake Assay (Synaptosomes) functional_assays->dat_functional receptor_functional Receptor Functional Assay (e.g., cAMP accumulation) functional_assays->receptor_functional characterize Characterize as: DRI, Antagonist, or Inactive dat_functional->characterize receptor_functional->characterize

Caption: Tiered experimental workflow for characterizing dopaminergic activity of a test compound.

  • Primary Screen (Binding Affinity):

    • Objective: To determine if the compound binds to DAT, D2, or D4 receptors.

    • Method: Competitive radioligand binding assays using cell membranes expressing the target protein.

    • Procedure: Incubate membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. Measure the displacement of the radioligand.

    • Outcome: Kᵢ (inhibitory constant) value, indicating binding affinity.

  • Secondary Screen (Functional Activity):

    • Objective: To determine if the compound is an inhibitor/antagonist or agonist.

    • For DAT: Use a synaptosome preparation and measure the uptake of [³H]dopamine in the presence of the compound. A potent compound will inhibit uptake.

    • For Receptors: Use cells expressing the receptor and measure a downstream signaling event (e.g., cAMP levels). An antagonist will block the effect of a known agonist (like dopamine).

Part 2: The Role of the 2,2-Dimethyl Substitution

The gem-dimethyl group at the C2 position, adjacent to the nitrogen, is a critical and unique feature of the target molecule. This substitution introduces significant steric bulk, which can have several profound effects on its pharmacological profile:

  • Conformational Restriction: The dimethyl group restricts the rotation around the N-C2 and N-benzyl bonds. This can lock the molecule into a specific conformation that may be more or less favorable for binding to a particular target compared to its non-methylated counterpart.

  • Altered Basicity: The electron-donating nature of the methyl groups can slightly increase the basicity (pKa) of the piperidine nitrogen. This can affect the ionization state of the molecule at physiological pH and influence its interaction with anionic sites in a binding pocket.

  • Metabolic Stability: The methyl groups can act as metabolic blockers, preventing enzymatic degradation (e.g., N-debenzylation or oxidation at C2) by cytochrome P450 enzymes. This could lead to a longer half-life and increased duration of action in vivo.

Expert Insight: The inclusion of this steric shield is a deliberate design choice in medicinal chemistry. It is often used to enhance selectivity. For example, a target receptor might have a large hydrophobic pocket that can accommodate the dimethyl groups, while a closely related off-target receptor might not. Therefore, this substitution could be key to reducing side effects by preventing binding to unintended targets. A thorough investigation would require comparing the activity of this compound with its non-methylated (1-benzylpiperidin-4-one) and mono-methylated analogs to quantify the steric and electronic contributions of these groups.

Conclusion and Future Directions

Based on a structural analysis of this compound, its mechanism of action is most likely centered on the modulation of CNS neurotransmitter systems. The primary hypotheses point towards acetylcholinesterase inhibition or dopaminergic system modulation (either via transporter blockade or receptor antagonism). The unique 2,2-dimethyl substitution is predicted to be a key determinant of both potency and selectivity, potentially enhancing metabolic stability and fine-tuning the conformational profile for optimal target engagement.

A logical path forward for any research program investigating this compound would be to execute the proposed experimental workflows. A tiered screening approach, beginning with in vitro binding and enzymatic assays against AChE and key dopaminergic targets, will efficiently and conclusively identify the primary mechanism of action. Subsequent cell-based functional assays would then confirm the mode of action (e.g., inhibition, antagonism), providing the necessary foundation for further preclinical development.

References

An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, outlines a plausible synthetic route based on established methodologies for related structures, discusses its analytical characterization, and explores its potential applications in the pharmaceutical sciences.

Core Molecular Attributes

This compound is the hydrochloride salt of the N-benzylated derivative of 2,2-dimethyl-4-piperidone. The introduction of the gem-dimethyl group at the C2 position of the piperidine ring significantly influences its conformational flexibility and metabolic stability, making it an intriguing scaffold for drug design.

Physicochemical Properties
Property1-Benzyl-2,2-dimethylpiperidin-4-oneThis compound1-Benzyl-4-piperidone (for comparison)
CAS Number 117623-46-8[1]117623-50-43612-20-2[2]
Molecular Formula C₁₄H₁₉NO[3]C₁₄H₂₀ClNOC₁₂H₁₅NO[2]
Molecular Weight 217.31 g/mol [3]253.77 g/mol 189.25 g/mol [2]
Appearance Not specified (predicted to be an oil or low-melting solid)Not specified (predicted to be a crystalline solid)Light yellow to brown liquid[4]
Boiling Point Not specifiedNot specified134 °C @ 7 mmHg[5]
Solubility Not specifiedPredicted to be soluble in water and polar organic solventsSoluble in DMF, DMSO, and Ethanol[2]

Synthesis and Mechanistic Insights

An established experimental protocol for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be conceptualized based on well-established reactions for the synthesis of analogous N-benzylpiperidones[6]. The proposed synthesis involves a multi-step process commencing from readily available starting materials.

Proposed Synthetic Pathway

A logical approach to the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one would involve the initial construction of the 2,2-dimethyl-4-piperidone ring, followed by N-benzylation.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: N-Benzylation cluster_3 Step 4: Hydrochloride Salt Formation A Acetone C 4,4-Dimethyl-5-oxohexanenitrile A->C Base B Acrylonitrile B->C D 2,2-Dimethyl-4-piperidone C->D H₂, Raney Nickel, NH₃ E 1-Benzyl-2,2-dimethylpiperidin-4-one D->E Benzyl bromide, K₂CO₃, DMF F 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride E->F HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4,4-Dimethyl-5-oxohexanenitrile This step involves a base-catalyzed Michael addition of acetone to acrylonitrile. The gem-dimethyl group is introduced in this initial step.

Step 2: Synthesis of 2,2-Dimethyl-4-piperidone The nitrile intermediate undergoes reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in the presence of ammonia, which facilitates the intramolecular cyclization to form the piperidone ring.

Step 3: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one The secondary amine of the 2,2-dimethyl-4-piperidone is N-benzylated. This is a standard nucleophilic substitution reaction where the piperidone nitrogen acts as a nucleophile, attacking the electrophilic benzyl bromide in the presence of a mild base like potassium carbonate to neutralize the HBr byproduct. Dimethylformamide (DMF) is a suitable solvent for this reaction.

Step 4: Formation of the Hydrochloride Salt The final free base, 1-Benzyl-2,2-dimethylpiperidin-4-one, is dissolved in a suitable anhydrous solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). A singlet for the benzylic methylene protons (CH₂) would likely appear around 3.5-3.7 ppm. The piperidine ring protons would exhibit complex splitting patterns. The gem-dimethyl groups would present as a sharp singlet in the upfield region (around 1.0-1.2 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) would be observed downfield (around 208-212 ppm). The aromatic carbons of the benzyl group would appear in the 127-138 ppm region. The benzylic carbon would be expected around 63 ppm. The quaternary carbon of the gem-dimethyl group would be a distinct signal, and the methyl carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1710-1725 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-N stretching vibration would also be present.

Mass Spectrometry (MS)

In mass spectrometry, the free base would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (217.31). A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Applications in Drug Discovery and Development

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The incorporation of this moiety is a common strategy to introduce a basic nitrogen atom for salt formation and to provide key hydrophobic and aromatic interactions with biological targets.

Rationale for Use in Medicinal Chemistry
  • Scaffold for Diverse Targets: The piperidone ring can be readily functionalized at the carbonyl group and at the nitrogen, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets[7].

  • Central Nervous System (CNS) Activity: Many N-benzylpiperidine derivatives exhibit activity in the central nervous system. For instance, derivatives of 1-benzyl-4-piperidone are precursors in the synthesis of potent analgesics and other CNS-active agents[6].

  • Enzyme Inhibition: The N-benzylpiperidine motif is found in various enzyme inhibitors. For example, it is a key component of acetylcholinesterase inhibitors developed for the treatment of Alzheimer's disease[8].

The Role of the Gem-Dimethyl Group

The presence of the gem-dimethyl group at the C2 position is not merely an increase in molecular weight; it has significant conformational and metabolic implications:

  • Thorpe-Ingold Effect: The gem-dimethyl group can restrict the conformational flexibility of the piperidine ring, which can be advantageous for binding to a specific receptor conformation, potentially increasing potency and selectivity[9].

  • Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), potentially reducing the rate of metabolism and improving the pharmacokinetic profile of a drug candidate[9].

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for structurally related piperidine derivatives, appropriate safety precautions should be taken.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Piperidine derivatives can be irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable building block for medicinal chemistry research. Its structural features, particularly the combination of the N-benzyl group and the gem-dimethyl substitution on the piperidine ring, offer a unique scaffold for the design of novel therapeutic agents. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and improved therapeutics.

References

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] Specifically, N-substituted 4-piperidones are crucial intermediates in the synthesis of various biologically active compounds, including analgesics, antipsychotics, and antiviral agents.[2][3] This guide provides a comprehensive technical overview of the synthesis of a specific derivative, this compound, a compound of interest for further chemical exploration and drug development.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind the chosen pathway, and the critical parameters that ensure a successful outcome. We will delve into a robust and scalable synthetic route, supported by mechanistic insights and detailed experimental protocols.

Strategic Approach to Synthesis: A Rationale

The synthesis of asymmetrically substituted piperidin-4-ones, such as the target molecule with gem-dimethyl substitution at the C-2 position, presents unique challenges compared to their symmetrically substituted counterparts.[4] Traditional methods like the Mannich condensation are highly effective for producing 2,6-disubstituted piperidones but offer limited control for generating specific substitution patterns at only one of the alpha carbons.[1][5]

Therefore, a more targeted approach is required. The pathway detailed in this guide is a modern and efficient method that proceeds through the formation of a key intermediate, a tetrahydropyridin-4-ylidene ammonium salt, which is subsequently reduced to the desired piperidin-4-one. This strategy offers excellent control over the substitution pattern and is amenable to scale-up.

Visualization of the Core Synthetic Strategy

Synthetic_Strategy Starting_Materials Starting Materials (Mesityl Oxide & Piperidinium Thiocyanate) Intermediate Key Intermediate (Tetrahydropyridin-4-ylidene ammonium salt derivative) Starting_Materials->Intermediate Cyclocondensation N_Benzylation N-Benzylation Intermediate->N_Benzylation Reduction & Benzylation Target_Molecule Target Molecule (1-Benzyl-2,2-dimethylpiperidin-4-one) N_Benzylation->Target_Molecule Formation Final_Product Final Product (Hydrochloride Salt) Target_Molecule->Final_Product Acidification

Caption: High-level overview of the synthetic pathway.

Detailed Synthesis Pathway

The synthesis of this compound can be effectively achieved in a multi-step process, which is detailed below.

Step 1: Synthesis of 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione

The initial step involves a condensation reaction between mesityl oxide and piperidinium thiocyanate. This reaction constructs the core heterocyclic ring system with the desired gem-dimethyl substitution.

Experimental Protocol
  • Reaction Setup: A mixture of piperidinium thiocyanate (0.23 mol) and mesityl oxide (0.45 mol) is prepared in bromobenzene (175 ml).[4]

  • Reaction Conditions: The mixture is heated to initiate the condensation reaction. The exact temperature and reaction time should be carefully monitored to ensure complete conversion and minimize side product formation.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization to yield the desired 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione.

Step 2: Reduction and N-Benzylation to form 1-Benzyl-2,2-dimethylpiperidin-4-one

This step is the cornerstone of the synthesis, where the intermediate is reduced and subsequently benzylated to yield the target piperidin-4-one. A key advantage of this pathway is the ability to introduce the N-benzyl group in a controlled manner.

Experimental Protocol
  • Reduction: The thione intermediate is subjected to a reduction step. A preferred method involves the use of a suitable reducing agent, such as an aluminum hydride, to selectively reduce the enamine-like double bond within the ring.[4] This reduction is a critical transformation that establishes the piperidin-4-one core.

  • N-Benzylation: Following the reduction, the secondary amine is benzylated. This is typically achieved by reacting the intermediate with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[6]

  • Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate.[6] The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation under reduced pressure to yield pure 1-Benzyl-2,2-dimethylpiperidin-4-one as a light-yellow oily liquid.[6]

Step 3: Formation of the Hydrochloride Salt

To improve the stability and handling of the final compound, it is converted to its hydrochloride salt.

Experimental Protocol
  • Acidification: The purified 1-Benzyl-2,2-dimethylpiperidin-4-one is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is added dropwise with stirring.

  • Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product, this compound, as a stable solid.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction & N-Benzylation cluster_step3 Step 3: Salt Formation S1_Reactants Mesityl Oxide + Piperidinium Thiocyanate S1_Reaction Heat in Bromobenzene S1_Reactants->S1_Reaction S1_Workup Cooling & Recrystallization S1_Reaction->S1_Workup S1_Product Thione Intermediate S1_Workup->S1_Product S2_Start Thione Intermediate S2_Reduction Reduction (e.g., Aluminum Hydride) S2_Start->S2_Reduction S2_Benzylation N-Benzylation (Benzyl Bromide, K2CO3, DMF) S2_Reduction->S2_Benzylation S2_Workup Aqueous Work-up & Extraction S2_Benzylation->S2_Workup S2_Purification Column Chromatography / Distillation S2_Workup->S2_Purification S2_Product 1-Benzyl-2,2-dimethylpiperidin-4-one S2_Purification->S2_Product S3_Start Free Base S3_Acidification Dissolve & Add HCl solution S3_Start->S3_Acidification S3_Isolation Filtration & Drying S3_Acidification->S3_Isolation S3_Product Hydrochloride Salt S3_Isolation->S3_Product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

StepStarting MaterialsKey ReagentsProductTypical Yield
1Mesityl Oxide, Piperidinium ThiocyanateBromobenzene (solvent)5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thioneNot explicitly stated in the reference, but generally moderate to good for condensation reactions.
2Thione IntermediateAluminum Hydride, Benzyl Bromide, K₂CO₃, DMF1-Benzyl-2,2-dimethylpiperidin-4-oneYields for similar N-benzylation reactions are reported to be high, often in the range of 78-89%.[6]
31-Benzyl-2,2-dimethylpiperidin-4-oneHydrochloric AcidThis compoundTypically quantitative.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The key to this synthesis is the controlled formation of an asymmetrically substituted piperidin-4-one core via a reducible tetrahydropyridine intermediate. This approach overcomes the limitations of classical methods and offers a versatile route to this valuable chemical building block.

The availability of this compound opens up avenues for further derivatization at the 4-position, for example, through reductive amination[7][8] or Wittig-type reactions,[9] to generate a library of novel compounds for biological screening. The insights provided in this guide should empower researchers in their efforts to synthesize and explore the chemical space around this important piperidine scaffold.

References

An In-depth Technical Guide to the Solubility of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction: Understanding the Molecule

This compound is a substituted piperidinone derivative. Its molecular structure, comprising a bulky benzyl group, a dimethyl-substituted piperidine ring, and a ketone functional group, dictates its physicochemical properties and, consequently, its solubility profile. The hydrochloride salt form is intended to enhance aqueous solubility compared to its free base, a common strategy in pharmaceutical development.

The free base, 1-benzyl-2,2-dimethylpiperidin-4-one, is expected to be lipophilic due to the presence of the benzyl and dimethylpiperidine moieties. While specific data is limited, the related compound 1-benzyl-4-piperidone is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with low solubility in water.[1] The introduction of the hydrochloride salt is anticipated to increase its polarity and favor dissolution in aqueous media.

Key Physicochemical Properties (of the free base):

PropertyValueSource
Molecular FormulaC14H19NO[2]
Molecular Weight217.31 g/mol [2]
IUPAC Name1-benzyl-2,2-dimethylpiperidin-4-one[2]

Principles of Solubility for Hydrochloride Salts

The solubility of a hydrochloride salt of a weak base, such as this compound, is governed by several factors. Understanding these principles is critical for designing meaningful solubility studies and for interpreting the resulting data.

pH-Dependent Solubility: The solubility of this compound in aqueous media is expected to be highly pH-dependent. In acidic to neutral solutions, the compound will exist predominantly in its protonated, ionized form, which is more water-soluble. As the pH increases towards the pKa of the parent amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Common Ion Effect: In solutions containing a common ion (i.e., chloride ions), the solubility of this compound may be reduced.[3] This is due to Le Chatelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the undissolved salt.

Solvent Polarity: The solubility in non-aqueous and mixed-solvent systems will be influenced by the polarity of the solvent. Protic solvents capable of hydrogen bonding with the ketone and the protonated amine are likely to be effective.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available public data, an empirical determination of solubility is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5]

Materials and Equipment
  • This compound (of known purity)

  • A selection of relevant solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, propylene glycol)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Shake-Flask Protocol
  • Preparation of Solvent Systems: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and any desired organic or mixed-solvent systems.

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a saturated solution is achieved. A visual excess of solid material should be present at the end of the experiment.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to permit the sedimentation of the excess solid. For finer suspensions, centrifugation may be necessary.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered saturate solution with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Self-Validating System and Causality
  • Visual Confirmation of Excess Solid: The presence of undissolved material at the end of the experiment is a critical self-validating step, confirming that saturation was achieved.

  • Time to Equilibrium: It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours).

  • Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[4]

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep Prepare Solvent Systems (Aqueous Buffers, Organic Solvents) Equilibration Equilibration (Shake-Flask Method @ Constant T) Solvent_Prep->Equilibration Solute_Weigh Weigh Excess 1-Benzyl-2,2-dimethylpiperidin-4-one HCl Solute_Weigh->Equilibration Phase_Separation Phase Separation (Sedimentation/Centrifugation) Equilibration->Phase_Separation Sampling Sample Collection & Filtration (Supernatant) Phase_Separation->Sampling Dilution Accurate Dilution Sampling->Dilution HPLC_Analysis HPLC Quantification Dilution->HPLC_Analysis Data_Interpretation Determine Solubility (mg/mL or mol/L) HPLC_Analysis->Data_Interpretation

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility Profile and Discussion

Based on the structure of this compound, a general solubility profile can be anticipated:

  • Aqueous Solubility: Moderate to good solubility is expected in acidic aqueous solutions, decreasing as the pH approaches the pKa of the parent amine.

  • Polar Organic Solvents: Good solubility is anticipated in protic solvents like methanol and ethanol, as well as in polar aprotic solvents like DMSO.

  • Nonpolar Organic Solvents: Lower solubility is expected in nonpolar solvents such as hexane and toluene.

The following logical relationship diagram illustrates the factors influencing the solubility of this compound.

G cluster_compound Compound Properties cluster_solvent Solvent Properties Structure Molecular Structure (Bulky, Lipophilic Groups) Solubility Solubility Profile Structure->Solubility Salt_Form Hydrochloride Salt (Increases Polarity) Salt_Form->Solubility pH pH of Aqueous Media pH->Solubility Polarity Solvent Polarity Polarity->Solubility Common_Ion Common Ion Presence Common_Ion->Solubility

Caption: Factors Influencing Solubility.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound. While specific pre-existing data is sparse, the principles outlined herein, coupled with the detailed experimental protocol, will enable researchers to generate the necessary data for their specific needs. Future work should focus on the systematic determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and the investigation of its pKa to build a comprehensive physicochemical profile.

References

Spectral Analysis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core piperidone structure. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. A thorough understanding of the spectral characteristics of this molecule is paramount for its synthesis, characterization, and application in further research. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct spectral data for the hydrochloride salt is not extensively published, this guide will leverage data from the free base (1-benzyl-2,2-dimethylpiperidin-4-one, CAS 117623-46-8) and related piperidin-4-one derivatives to provide a comprehensive and predictive analysis.[1]

The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds. Its formation involves the protonation of the tertiary amine in the piperidine ring, which will induce notable changes in the spectral data compared to the free base.

Chemical Structure

The fundamental structure of 1-Benzyl-2,2-dimethylpiperidin-4-one consists of a piperidin-4-one ring N-substituted with a benzyl group and gem-dimethyl groups at the C2 position.

Caption: Chemical structure of 1-Benzyl-2,2-dimethylpiperidin-4-one.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The presence of the hydrochloride salt will lead to a downfield shift of protons adjacent to the protonated nitrogen atom.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3-7.5Multiplet5HAr-H (Benzyl)Protons of the aromatic ring.
~ 3.6Singlet2HPh-CH ₂-NMethylene protons of the benzyl group.
~ 2.8Triplet4H-CH ₂-CO-CH ₂-Methylene protons adjacent to the carbonyl group and the nitrogen.
~ 2.5Triplet4H-N-CH ₂-Methylene protons adjacent to the nitrogen.
~ 1.2Singlet6H-C(CH ₃)₂Protons of the two methyl groups at the C2 position.

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The hydrochloride salt is expected to cause a downfield shift of the protons on the carbons alpha to the nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 208C =OCarbonyl carbon.
~ 138Ar-C (Quaternary)Quaternary carbon of the benzyl group attached to the methylene.
~ 129Ar-C HAromatic carbons of the benzyl group.
~ 128Ar-C HAromatic carbons of the benzyl group.
~ 127Ar-C HAromatic carbons of the benzyl group.
~ 62Ph-C H₂-NMethylene carbon of the benzyl group.
~ 55C (CH₃)₂Quaternary carbon at the C2 position.
~ 50-C H₂-CO-Methylene carbons adjacent to the carbonyl group.
~ 45-N-C H₂-Methylene carbons adjacent to the nitrogen.
~ 25-C(C H₃)₂Methyl carbons.

Note: The chemical shifts are approximate. The protonation of the nitrogen will influence the chemical shifts of the adjacent carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
~ 3030MediumC-H (Aromatic)Stretching vibration of C-H bonds in the benzyl group.
~ 2950-2850StrongC-H (Aliphatic)Stretching vibrations of C-H bonds in the piperidine ring and methyl groups.
~ 2700-2400Broad, StrongN⁺-HStretching vibration of the protonated tertiary amine (hydrochloride salt).
~ 1720StrongC=OStretching vibration of the ketone carbonyl group.
~ 1600, 1495, 1450MediumC=C (Aromatic)Stretching vibrations of the aromatic ring.
~ 740, 700StrongC-H (Aromatic)Out-of-plane bending vibrations for a monosubstituted benzene ring.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the spectrum will show the molecular ion of the free base after the loss of HCl.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zIonRationale
217[M]⁺Molecular ion of the free base (C₁₄H₁₉NO).
91[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups.

Proposed Fragmentation Pathway

M [C₁₄H₁₉NO]⁺˙ m/z = 217 F1 [C₇H₇]⁺ m/z = 91 M->F1 - C₇H₁₂NO˙

Caption: A simplified proposed fragmentation for 1-Benzyl-2,2-dimethylpiperidin-4-one.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe or gas chromatography inlet).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The comprehensive spectral analysis of this compound is crucial for its unambiguous identification and quality control. This guide provides a detailed prediction of its NMR, IR, and MS spectra based on the known characteristics of its constituent functional groups and data from analogous structures. The presence of the hydrochloride salt is expected to be clearly evident in the IR spectrum through the N⁺-H stretching vibrations and in the NMR spectra by the downfield shifting of protons and carbons near the protonated nitrogen. The mass spectrum will reflect the molecular weight of the free base. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectral data for this and related compounds, ensuring scientific rigor and reproducibility in research and development.

References

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride uses in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

[3] WO2020132016A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents ... Synthetic Methods (Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim, Germany, 2014); Toda, F., Enantiomer Separation: Fundamentals and Practical Methods (Springer Science & Business Media, 2007); Subramanian, G. Chiral Separation Techniques: A Practical Approach (John Wiley & Sons, 2008); Ahuja, S., Chiral Separation Methods for Pharmaceutical and. Biotechnological Products (John Wiley & Sons, 2011). It should also be noted the Piperidine Dione Compounds can include E ... After 10 min, a solution of 1 -benzyl-2, 2-dimethylpiperidin-4-one (3.70 g, 17.0 mmol, 1.00 eq) in THF (20 mL) was added dropwise stirring was continued at 20 °C for 1 h. The reaction was quenched with the addition of a saturated aqueous solution of ammonium chloride (50 mL) and the product was extracted with EtOAc (30 mL x 2). The organic extracts were washed with brine (50 mL), dried, filtered, and ... ... As used herein and unless otherwise specified, a“heterocyclylalkyl” group is a radical of the formula: -alkyl-heterocyclyl, wherein alkyl and heterocyclyl are defined above. A “heteroarylalkyl” group is a radical of the formula: -alkyl-heteroaryl, wherein alkyl and heteroaryl are defined above. A“heterocycloalkylalkyl” group is a radical of the formula: -alkyl-heterocycloalkyl, wherein alkyl and heterocycloalkyl are defined above. Substituted heterocyclylalkyl groups may be substituted at the alkyl, the heterocyclyl, or both the alkyl and the heterocyclyl portions of the group. ... cyclohexylmethyl, cyclopropylethyl, cyclobutylethyl, cyclopentylethyl, cyclohexylethyl, cyclopentylpropyl, cyclohexylpropyl and the like. As used herein and unless otherwise specified, an“aralkyl” group is a radical of the formula: -alkyl-aryl, wherein alkyl and aryl are defined above. Substituted aralkyl groups may be substituted at the alkyl, the aryl, or both the alkyl and the aryl portions of the group. Representative aralkyl groups include but are not limited to benzyl and phenethyl groups and aralkyl groups wherein the aryl group is fused to a cycloalkyl group such as indan-4-yl ethyl. ... In one aspect, provided herein are methods for treating or preventing androgen receptor mediated diseases in a subject, comprising administering to a subject in need thereof an effective amount of a compound as described herein; and a pharmaceutically acceptable carrier, excipient or vehicle. ... In some embodiments, the cycloalkyl group has 3 to 8 ring members, whereas in other embodiments the number of ring carbon atoms ranges from 3 to 5, 3 to 6, or 3 to 7. In some embodiments, the cycloalkyl groups are saturated cycloalkyl groups. Such saturated cycloalkyl groups include, by way of example, single ring structures such as cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, cyclooctyl, 1-methylcyclopropyl, 2-methylcyclopentyl, 2-methylcyclooctyl, and the like, or multiple or bridged ring structures

Discovery of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The N-benzylpiperidine scaffold is a privileged structure found in numerous approved therapeutic agents and clinical candidates, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with biological targets.[1] This document details the molecular identity, a robust synthetic pathway, analytical characterization methods, and the potential applications of this specific derivative. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile chemical building block.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The piperidine ring is a foundational motif in medicinal chemistry, and its N-benzyl derivatives are particularly prominent. The incorporation of a benzyl group introduces a rigid, aromatic moiety that can be strategically positioned to interact with target proteins, while the piperidine ring itself offers a flexible yet defined three-dimensional scaffold.[1] This combination allows medicinal chemists to fine-tune physicochemical properties and optimize stereochemical aspects to enhance potency and reduce toxicity.[1]

Derivatives of N-benzylpiperidine are instrumental as intermediates in the synthesis of drugs targeting a wide array of conditions, most notably neurological disorders.[2] For instance, the core structure is a key component in the development of potent acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease, such as Donepezil.[3] The strategic placement of substituents on the piperidine ring, such as the gem-dimethyl group at the C2 position in the title compound, serves to modulate the molecule's conformation, metabolic stability, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The 2,2-dimethyl substitution, in particular, can provide a steric shield, potentially hindering metabolic N-debenzylation, a common metabolic pathway for such compounds.

Chemical Identity and Physicochemical Properties

This compound is a specific derivative within this important class of compounds. Its unique structure offers a valuable starting point for further chemical elaboration.

PropertyValueSource
IUPAC Name 1-benzyl-2,2-dimethylpiperidin-4-one;hydrochloride[4]
CAS Number 117623-46-8[4][5]
Molecular Formula C₁₄H₁₉NO · HCl (or C₁₄H₂₀ClNO)[4]
Molecular Weight 253.77 g/mol (Hydrochloride Salt)
Parent FW 217.31 g/mol (Free Base)[4]
Appearance Expected to be a crystalline solid
SMILES CC1(C)CC(=O)CCN1CC1=CC=CC=C1.Cl[4]

Synthesis and Mechanistic Rationale

The "discovery" of a synthetic molecule is intrinsically linked to the development of a viable and reproducible method for its creation. A logical and efficient synthesis for this compound involves the N-alkylation of a pre-existing piperidone core. This approach is favored for its convergency and the commercial availability of the necessary precursors.

The proposed synthesis begins with 2,2-dimethylpiperidin-4-one hydrochloride, which is neutralized to its free base and subsequently alkylated with benzyl bromide. The final product is then isolated as its hydrochloride salt to improve stability and handling.

G cluster_workflow Synthetic Workflow start Start: 2,2-Dimethyl- piperidin-4-one HCl step1 Step 1: Neutralization (Base Treatment) start->step1 e.g., K₂CO₃, DMF step2 Step 2: N-Alkylation (N-Benzylation) step1->step2 Add Benzyl Bromide Heat (e.g., 65°C) step3 Step 3: Workup & Purification step2->step3 Aqueous Quench, Extraction (e.g., EtOAc) step4 Step 4: Salt Formation (HCl Addition) step3->step4 Dissolve in Ether, Add HCl in Ether end Product: 1-Benzyl-2,2-dimethyl- piperidin-4-one HCl step4->end

Caption: Proposed synthetic workflow for 1-Benzyl-2,2-dimethylpiperidin-4-one HCl.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-benzylation of similar piperidone derivatives.[6]

Materials:

  • 2,2-dimethylpiperidin-4-one hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Deionized water

Procedure:

  • Neutralization: To a stirred suspension of 2,2-dimethylpiperidin-4-one hydrochloride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq). Stir the mixture at room temperature for 30-45 minutes. The use of a carbonate base is critical to deprotonate the secondary amine hydrochloride, generating the free amine in situ which is the active nucleophile for the subsequent step. DMF is chosen as the solvent for its high polarity, which aids in dissolving the salts, and its high boiling point, which is suitable for heating.

  • N-Benzylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture. Heat the mixture to 65°C and maintain for 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Benzyl bromide is a highly effective electrophile for this Sₙ2 reaction. A slight excess ensures the complete conversion of the piperidone starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and quench the filtrate with ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The aqueous quench removes the highly polar DMF, while the brine wash helps to remove any remaining water from the organic phase.

  • Purification & Isolation (Free Base): Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-benzyl-2,2-dimethylpiperidin-4-one as an oil. If necessary, purify the crude product via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final this compound. The conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store than the free base oil.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

G cluster_workflow Analytical Characterization Workflow product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirms C-H framework and connectivity ms Mass Spectrometry (MS) product->ms Confirms Molecular Weight and Formula ir Infrared Spectroscopy (IR) product->ir Identifies Functional Groups (C=O, C-N) purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alzheimer's disease (AD) presents a multifaceted pathology characterized by cholinergic deficits, amyloid-beta (Aβ) plaque formation, and progressive neurodegeneration. The piperidine scaffold is a privileged structure in neuropharmacology, most notably represented by the FDA-approved drug Donepezil, a potent acetylcholinesterase (AChE) inhibitor.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a novel piperidine derivative, as a potential multi-target agent for AD research. We outline methodologies to assess its efficacy as a cholinesterase inhibitor, an inhibitor of Aβ aggregation, and a neuroprotective agent in a relevant cell-based model. These protocols are designed for researchers in neuroscience, pharmacology, and drug development to systematically evaluate the therapeutic potential of this compound.

Introduction and Scientific Rationale

Alzheimer's disease is the most prevalent form of dementia, yet therapeutic options remain limited and primarily address symptoms rather than the underlying disease progression.[1][3] The "cholinergic hypothesis" posits that cognitive decline in AD is significantly linked to the loss of cholinergic neurons and the subsequent reduction in the neurotransmitter acetylcholine (ACh).[3][4] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][6][7][8] This is the established mechanism of action for leading AD drugs like Donepezil.[1][5][6]

The molecular structure of this compound contains a core N-benzylpiperidine moiety, which is a key pharmacophore for AChE inhibition.[9][10][11] This structural similarity to established inhibitors provides a strong rationale for its investigation as a potential modulator of cholinergic function.

Furthermore, a successful AD therapeutic will likely need to address multiple facets of the disease pathology. The "amyloid cascade hypothesis" points to the aggregation of amyloid-beta (Aβ) peptides as a central pathogenic event. Therefore, compounds that can inhibit this aggregation process are of significant interest. Additionally, protecting neurons from Aβ-induced toxicity is a critical therapeutic goal. Various piperidine derivatives have demonstrated neuroprotective properties in preclinical studies, suggesting another potential avenue of action for this compound.[12][13][14]

This guide provides a validated framework to explore these three key activities: AChE inhibition, Aβ aggregation, and neuroprotection.

Compound Properties and Handling

Before initiating any experimental work, it is crucial to understand the physicochemical properties and safety requirements of the compound.

PropertyValueSource
IUPAC Name 1-benzyl-2,2-dimethylpiperidin-4-one;hydrochlorideChemical Supplier Data
CAS Number 117623-46-8[15]
Molecular Formula C₁₄H₂₀ClNOChemical Supplier Data
Molecular Weight 253.77 g/mol Chemical Supplier Data
Appearance White to off-white solidGeneric Data
Solubility Soluble in water, DMSO, and ethanolGeneric Data

Safety and Handling: Researchers should handle this compound in accordance with standard laboratory safety procedures.[16][17][18]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Use a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.[15]

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol details the use of the Ellman method, a robust and widely adopted colorimetric assay, to determine the compound's ability to inhibit AChE.[19][20] The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of DTNB with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

Required Materials
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • This compound (Test Compound)

  • Donepezil or Phospholine (Positive Control Inhibitor)[19]

  • Acetylthiocholine iodide (ATCh) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH as required.

    • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. Dilute to a final working concentration of 0.2 U/mL immediately before use.

    • ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare fresh daily.

    • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer. Protect from light.

    • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO).

    • Test Compound Dilutions: Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations for testing (e.g., 100 µM to 0.01 µM).

    • Positive Control Dilutions: Prepare a similar dilution series for Donepezil.

  • Assay Procedure (96-Well Plate):

    • Blank: Add 180 µL of phosphate buffer to designated wells.

    • 100% Activity Control (No Inhibitor): Add 20 µL of buffer/solvent, 140 µL of phosphate buffer, and 20 µL of AChE solution.

    • Test Wells: Add 20 µL of each test compound dilution, 140 µL of phosphate buffer, and 20 µL of AChE solution.

    • Positive Control Wells: Add 20 µL of each Donepezil dilution, 140 µL of phosphate buffer, and 20 µL of AChE solution.

    • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of DTNB solution and 10 µL of ATCh solution to all wells to start the reaction. The total volume should be 200 µL.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (V = ΔAbs/min) for each well using the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

AChE Inhibition Assay Workflow

AChE_Workflow cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare Reagents: Buffer, AChE, DTNB, ATCh P2 Prepare Serial Dilutions: Test Compound & Positive Control A1 Add Inhibitor, Buffer, & AChE Solution P2->A1 A2 Pre-incubate Plate (15 min @ 37°C) A1->A2 A3 Initiate Reaction: Add DTNB & ATCh A2->A3 D1 Kinetic Measurement (Absorbance @ 412 nm) A3->D1 D2 Calculate Reaction Rate (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value (Non-linear Regression) D3->D4

Caption: Workflow for the in vitro AChE inhibition assay.

Protocol 2: Amyloid-Beta (1-42) Aggregation Assay

This protocol uses the Thioflavin T (ThT) fluorescence assay to monitor the aggregation of Aβ(1-42) peptides into amyloid fibrils. ThT exhibits a characteristic increase in fluorescence upon binding to the β-sheet structures that are predominant in amyloid aggregates.[21][22][23] This allows for real-time monitoring of fibrillogenesis and the assessment of the inhibitory potential of the test compound.

Required Materials
  • Amyloid-Beta (Aβ) peptide (1-42), synthetic

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Phosphate buffer with 150 mM NaCl, pH 7.4)

  • Non-binding, black, 96-well microplates with a clear bottom

  • Fluorescence microplate reader (Excitation ~440 nm, Emission ~485 nm)

Step-by-Step Methodology
  • Aβ(1-42) Monomer Preparation (Crucial Step):

    • Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • Aliquot into non-binding microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum to create a thin peptide film.

    • Store the peptide film aliquots at -80°C until use.

    • Immediately before the assay, re-suspend an aliquot of the peptide film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10-20 µM) with ice-cold assay buffer. Vortex briefly and keep on ice.

  • Reagent Preparation:

    • ThT Stock Solution (2 mM): Prepare a stock solution of ThT in assay buffer. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.

    • ThT Working Solution (20 µM): Dilute the ThT stock solution in assay buffer to the final working concentration.

    • Test Compound Dilutions: Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentration.

  • Assay Procedure:

    • To the wells of a non-binding black 96-well plate, add 50 µL of the 2x test compound dilutions (or buffer for control).

    • Add 50 µL of the freshly prepared 2x Aβ(1-42) monomer solution to each well.

    • Establish controls:

      • Positive Control (Aβ only): Aβ(1-42) with buffer.

      • Negative Control (Buffer only): Buffer with no Aβ.

      • Known Inhibitor Control: Aβ(1-42) with a known aggregation inhibitor (e.g., Epigallocatechin gallate - EGCG).

    • Seal the plate to prevent evaporation.

  • Data Acquisition and Analysis:

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure ThT fluorescence (Ex: ~440 nm, Em: ~485 nm) every 5-10 minutes for 24-48 hours. Include a brief shaking step before each read to promote aggregation.

    • Plot fluorescence intensity versus time for all conditions.

    • The inhibitory effect of the compound is determined by a reduction in the maximum fluorescence signal (plateau) and/or an increase in the lag time compared to the Aβ-only control.

Aβ Aggregation Assay Workflow

ThT_Workflow cluster_assay 2. Assay Setup (96-Well Plate) cluster_analysis 3. Kinetic Measurement & Analysis P1 Prepare Aβ(1-42) Monomers (HFIP Treatment) A2 Add Aβ(1-42) Monomers P1->A2 P2 Prepare ThT Working Solution P3 Prepare Compound Dilutions A1 Add Compound/Controls P3->A1 A1->A2 A3 Seal Plate A2->A3 D1 Incubate at 37°C with Shaking A3->D1 D2 Measure Fluorescence Over Time (Ex: 440nm, Em: 485nm) D1->D2 D3 Plot Fluorescence vs. Time D2->D3 D4 Analyze Lag Time & Max Fluorescence D3->D4

Caption: Workflow for the Thioflavin T Aβ aggregation assay.

Protocol 3: Neuroprotection in an SH-SY5Y Cell Model

This protocol uses the human neuroblastoma SH-SY5Y cell line, a common in vitro model for AD research, to assess the neuroprotective effects of the test compound against Aβ-induced toxicity.[24][25] Cell viability is measured using the MTT assay, which quantifies mitochondrial metabolic activity.

Required Materials
  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Retinoic Acid (RA) for differentiation

  • Aβ(1-42) oligomers (prepared separately, known to be the neurotoxic species)

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Sterile 96-well cell culture plates

Step-by-Step Methodology
  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into a 96-well plate at a density of 1x10⁴ cells/well.

    • To induce a more neuron-like phenotype, differentiate the cells by treating them with low-serum medium containing 10 µM retinoic acid for 3-5 days.[26][27]

  • Aβ Toxicity and Compound Treatment:

    • After differentiation, replace the medium.

    • Pre-treat the cells by adding various concentrations of the test compound for 2 hours.

    • Introduce the neurotoxic challenge by adding pre-formed Aβ(1-42) oligomers to a final concentration known to induce ~40-50% cell death (e.g., 5-10 µM, must be optimized).

    • Include the following controls:

      • Untreated Control: Cells with medium only.

      • Aβ Control: Cells treated with Aβ oligomers only.

      • Compound Control: Cells treated with the highest concentration of the test compound only (to check for inherent toxicity).

    • Incubate the plate for an additional 24-48 hours.

  • MTT Cell Viability Assay:

    • Remove the culture medium from the wells.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings of all wells to the untreated control wells (set to 100% viability).

    • Calculate the percentage of cell viability for each condition.

    • A statistically significant increase in cell viability in the compound + Aβ co-treated wells compared to the Aβ-only wells indicates a neuroprotective effect.

Proposed Neuroprotective Pathway

Neuroprotection_Pathway Abeta Aβ Oligomers ROS Oxidative Stress (ROS Production) Abeta->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Survival Cell Survival & Viability Compound 1-Benzyl-2,2-dimethyl- piperidin-4-one HCl Compound->ROS Inhibits? Compound->Mito Protects? Compound->Caspase Inhibits? Compound->Survival Promotes

Caption: Proposed mechanism of neuroprotection against Aβ toxicity.

Conclusion

The protocols outlined in this document provide a comprehensive, multi-pronged approach to evaluate the therapeutic potential of this compound for Alzheimer's disease. By systematically assessing its impact on key pathological features of AD—cholinergic dysfunction, amyloid aggregation, and neuronal death—researchers can build a robust preclinical data package. Positive results from these assays would justify further investigation into its mechanism of action, in vivo efficacy, and potential as a lead compound for the development of a novel Alzheimer's therapeutic.

References

The Strategic Application of 1-Benzyl-2,2-dimethylpiperidin-4-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds serve as crucial frameworks for inhibitor design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors. We will explore the inherent advantages of the gem-dimethylpiperidine scaffold, provide a detailed, field-tested protocol for its incorporation into an advanced kinase inhibitor, and discuss the mechanistic rationale behind the synthetic strategy.

Introduction: The Value of the Piperidin-4-one Scaffold in Kinase Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[1] In the context of kinase inhibitors, which typically bind to the ATP-binding site, the three-dimensional structure of the piperidine ring allows for the precise orientation of substituents to engage with key amino acid residues in the kinase hinge region, solvent front, and hydrophobic pockets.

The subject of this note, 1-Benzyl-2,2-dimethylpiperidin-4-one , offers specific strategic advantages:

  • The gem-Dimethyl Group: This structural motif, often referred to as the Thorpe-Ingold effect, introduces conformational constraint.[2][3] By restricting the rotational freedom of the piperidine ring, it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target kinase and potentially increasing potency.[2] This rigidity can also enhance selectivity and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

  • The Benzyl Protecting Group: The N-benzyl group serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions. Crucially, it can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection strategy that is compatible with many other functional groups.

  • The Ketone Handle: The C4-ketone functionality is a versatile chemical handle for introducing further molecular complexity. It is an ideal electrophile for reactions such as reductive amination, allowing for the straightforward installation of various amine-containing side chains that are often critical for kinase inhibitor activity.

A prime example of a clinically successful drug whose synthesis relies on a substituted piperidin-4-one core is Brigatinib (AP26113) .[4][5] Brigatinib is a potent, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) used to treat non-small cell lung cancer (NSCLC).[5][6] The synthesis of key intermediates for Brigatinib and other ALK inhibitors like ASP3026 often involves the elaboration of a piperidin-4-one core.[7][8]

Synthetic Pathway Overview: From Building Block to Pre-Inhibitor Core

The following section outlines a representative synthetic workflow demonstrating the utility of this compound. This pathway focuses on a key transformation—reductive amination—to couple the piperidone with a substituted aniline, a common motif in Type I and Type II kinase inhibitors.

G A 1-Benzyl-2,2-dimethylpiperidin-4-one HCl (Starting Material) C Reductive Amination (Key Transformation) A->C Na(OAc)3BH DCE, rt B Substituted Aniline (Coupling Partner) B->C D N-Benzyl Protected Intermediate C->D Formation of C-N bond E Catalytic Hydrogenation (Deprotection) D->E H2, Pd/C MeOH F Secondary Amine Core (Final Precursor) E->F Removal of Benzyl Group

Caption: Synthetic workflow from starting material to a key kinase inhibitor precursor.

Detailed Experimental Protocol: Reductive Amination

This protocol details the reductive amination of 1-Benzyl-2,2-dimethylpiperidin-4-one with a generic substituted aniline, a critical step in building many kinase inhibitor scaffolds.[7]

Materials & Reagents:

ReagentCAS NumberMolecular WeightAmount (mmol)
1-Benzyl-2,2-dimethylpiperidin-4-one HCl117623-46-8253.771.0
Substituted AnilineVariableVariable1.1
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.5
Dichloroethane (DCE), anhydrous107-06-298.9610 mL
Triethylamine (TEA)121-44-8101.191.0
Saturated Sodium Bicarbonate (aq.)--~20 mL
Dichloromethane (DCM)75-09-284.93~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Step-by-Step Methodology:

  • Initial Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 254 mg).

  • Solvent & Base Addition: Add anhydrous dichloroethane (10 mL) to the flask. Add triethylamine (1.0 mmol, 139 µL) to neutralize the hydrochloride salt and liberate the free base. Stir the resulting suspension at room temperature for 10 minutes.

    • Rationale: The reductive amination requires the free amine of the piperidone to react with the aniline. Triethylamine is a suitable organic base to perform this in-situ neutralization without introducing water.

  • Aniline Addition: Add the substituted aniline (1.1 mmol) to the reaction mixture. Stir for 20 minutes at room temperature to allow for the formation of the iminium ion intermediate.

    • Rationale: A slight excess of the aniline coupling partner helps to drive the reaction to completion. The initial phase of the reaction is the formation of a hemiaminal, which then dehydrates to the key iminium electrophile.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the suspension in one portion.

    • Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and less hygroscopic than sodium cyanoborohydride and can be added directly to the mixture containing the pre-formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (15 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-benzyl protected intermediate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Deprotection and Further Elaboration

The resulting N-benzyl protected intermediate can be deprotected to reveal the secondary amine, which is a common point for coupling with the final heterocyclic core of the kinase inhibitor.

Caption: Deprotection step to yield the versatile secondary amine precursor.

Protocol: N-Benzyl Deprotection

  • Dissolve the purified N-benzyl intermediate (1.0 mmol) in methanol (15 mL).

  • Carefully add Palladium on Carbon (10% w/w, ~10 mol% Pd) to the solution.

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

  • Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere.

  • Stir the reaction vigorously under the H₂ atmosphere at room temperature for 4-16 hours.

  • Monitor by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with additional methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the deprotected secondary amine, which can often be used in the next step without further purification.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. Its inherent structural features, including the conformationally-restricting gem-dimethyl group and the synthetically useful ketone handle, provide a robust platform for constructing molecules with high potency and selectivity. The protocols outlined in this note offer a reliable and reproducible methodology for incorporating this scaffold, enabling medicinal chemists to accelerate the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted piperidine scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. The 1-benzyl-2,2-dimethylpiperidin-4-one moiety, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. The strategic placement of the benzyl group provides a versatile handle for further chemical modifications, while the gem-dimethyl substitution at the C2 position can impart unique conformational constraints and metabolic stability to the final molecule.

This comprehensive guide provides detailed protocols for the synthesis of 1-benzyl-2,2-dimethylpiperidin-4-one and its subsequent conversion to the hydrochloride salt. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation, ensuring scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 1-benzyl-2,2-dimethylpiperidin-4-one can be approached through various synthetic routes. A common strategy for constructing the piperidone core is the Dieckmann condensation, an intramolecular cyclization of a diester. This method is particularly effective for forming five- and six-membered rings.[1][2] The general mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the second ester group to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[1]

However, for the synthesis of asymmetrically substituted piperidones, such as the target compound with gem-dimethyl substitution at the C2 position, alternative strategies can be more efficient. A notable approach, detailed in European Patent EP 3 666 757 A1, involves a multi-step synthesis commencing from readily available starting materials.[3] This pathway offers a reliable method for introducing the desired substitution pattern.

This guide will focus on the synthetic protocol adapted from the aforementioned patent, followed by a standard procedure for the preparation of the hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one

This synthesis is a multi-step process that begins with the formation of an intermediate, N-(1-Benzyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumbromide, which is then reduced to the target piperidone.[3]

Step 1: Synthesis of N-(1-Benzyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumbromide

  • Reaction Rationale: This step involves the construction of the core heterocyclic structure. The exact mechanism from the patent's starting materials (piperidinium thiocyanate and mesityl oxide) is complex, but ultimately leads to the formation of the tetrahydropyridin-4-ylidene ammonium salt intermediate.

  • Protocol:

    • A mixture of piperidinium thiocyanate (32.5 g, 0.23 mol) and mesityl oxide (45 g, 0.45 mol) in 175 ml of bromobenzene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction mixture is heated to reflux and stirred for the time specified in the patent literature to form the intermediate thione.

    • Further reaction steps as detailed in the patent, including benzylation, lead to the formation of N-(1-Benzyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumbromide.

Step 2: Reduction to 1-Benzyl-2,2-dimethylpiperidin-4-one

  • Reaction Rationale: The tetrahydropyridin-4-ylidene ammonium salt is reduced to the corresponding piperidone. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3]

  • Protocol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-(1-Benzyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumbromide (1.142 g, 3.14 mmol) in 100 ml of dry diethyl ether.

    • Cool the suspension in an ice bath.

    • Carefully add lithium aluminium hydride (LiAlH₄) (505 mg, 13.31 mmol) portion-wise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting mixture through a pad of Celite® and wash the filter cake with diethyl ether.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-benzyl-2,2-dimethylpiperidin-4-one as an orange oil that solidifies upon standing.[3]

Part 2: Preparation of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride
  • Reaction Rationale: The hydrochloride salt is prepared by reacting the free base with hydrochloric acid. This is a standard acid-base reaction that results in the formation of a more stable and often crystalline salt, which is advantageous for purification and handling.

  • Protocol:

    • Dissolve the purified 1-benzyl-2,2-dimethylpiperidin-4-one in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or a solution of HCl in isopropanol) dropwise with stirring.

    • Continue the addition until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

    • Dry the resulting white solid under vacuum to yield this compound.

Characterization Data

CompoundFormulaMWAppearanceMelting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
1-Benzyl-2,2-dimethylpiperidin-4-oneC₁₄H₁₉NO217.31Orange oil/solid571.19 (s, 6H, 2xCH₃), 2.33 (t, J = 6.8 Hz, 2H), 2.53 (s, 2H), 2.76 (t, J = 6.8 Hz, 2H), 3.59 (s, 2H, N-CH₂-Ph), 7.25-7.39 (m, 5H, Ar-H)[3]
1-Benzyl-2,2-dimethylpiperidin-4-one HClC₁₄H₂₀ClNO253.77White solid-Expected shifts upon protonation

Note: The ¹H NMR data for the hydrochloride salt will show characteristic downfield shifts of the protons adjacent to the nitrogen atom upon protonation.

Visualizing the Workflow

Synthetic Pathway

Synthetic Pathway A Piperidinium thiocyanate + Mesityl oxide B N-(1-Benzyl-2,2-dimethyl-1,2,3,4- tetrahydropyridin-4-ylidene)piperidiniumbromide A->B Multi-step synthesis (per EP 3 666 757 A1) C 1-Benzyl-2,2-dimethylpiperidin-4-one B->C Reduction (LiAlH4) D 1-Benzyl-2,2-dimethylpiperidin-4-one HCl C->D Acidification (HCl)

Caption: Synthetic route to 1-Benzyl-2,2-dimethylpiperidin-4-one HCl.

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation start_synthesis Start: Reaction Setup reaction Reduction of Intermediate start_synthesis->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end_synthesis Isolated Free Base purification->end_synthesis start_salt Dissolve Free Base end_synthesis->start_salt acidification Add HCl Solution start_salt->acidification precipitation Precipitate Salt acidification->precipitation filtration Filter and Dry precipitation->filtration end_salt Final Product: HCl Salt filtration->end_salt

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Lithium aluminium hydride (LiAlH₄): is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. All manipulations should be carried out in a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • Hydrochloric acid (HCl): is corrosive and can cause severe burns. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Organic solvents: (diethyl ether, ethyl acetate, hexanes) are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The protocols detailed in this application note provide a robust and reproducible method for the synthesis of this compound. By following these guidelines, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided rationale for each synthetic step and the comprehensive safety information are intended to ensure both successful experimental outcomes and a safe laboratory environment.

References

Application Note: Comprehensive Characterization of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This document outlines methodologies for chromatography (HPLC, GC-MS), spectroscopy (NMR, FT-IR), and thermal analysis, providing a framework for robust quality control and characterization.

Introduction

This compound is a heterocyclic compound with a piperidine core structure. The piperidine ring is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] As an intermediate, the rigorous characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted analytical approach, leveraging orthogonal techniques to provide a complete profile of the molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its analytical characterization. The following table summarizes the known properties of 1-Benzyl-2,2-dimethylpiperidin-4-one and its hydrochloride salt.

Property1-Benzyl-2,2-dimethylpiperidin-4-oneThis compoundReference
CAS Number 117623-46-8117623-50-4[3][4]
Molecular Formula C₁₄H₁₉NOC₁₄H₂₀ClNO[4][5]
Molecular Weight 217.31 g/mol 253.77 g/mol [4][5]
IUPAC Name 1-benzyl-2,2-dimethylpiperidin-4-one1-benzyl-2,2-dimethylpiperidin-4-one;hydrochloride[5]
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Soluble in organic solvents such as DMF, DMSO, and Ethanol.[6]Expected to have higher solubility in aqueous media compared to the free base.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the compound and identifying any related substances or impurities.

Reverse-phase HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a C18 column is a suitable choice.[7]

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended. For Mass-Spec (MS) compatible applications, formic acid should be used.[8]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices: The C18 column provides good retention for the relatively non-polar benzyl group. The use of an acidic modifier in the mobile phase ensures the protonation of the tertiary amine, leading to better peak shape and reproducibility. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For the analysis of piperidine derivatives, GC-MS can provide valuable information about the molecular weight and fragmentation pattern, aiding in structure elucidation.[9][10]

Protocol: GC-MS Identification

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 min at 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500

Causality behind Experimental Choices: The HP-5ms column is a low-polarity column suitable for a wide range of compounds. The temperature program is designed to ensure the elution of the target compound and separate it from potential impurities. Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to library spectra for identification.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol: NMR Structural Elucidation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the benzyl group, methylene protons of the piperidine ring and the benzyl group, and methyl protons.

  • ¹³C NMR: Acquire a standard carbon spectrum. Expected signals would include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine and benzyl moieties.

  • 2D NMR: For complete assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Expected Chemical Shifts (based on similar structures):

  • ¹H NMR (in CDCl₃): Aromatic protons (benzyl): ~7.2-7.4 ppm; Benzylic CH₂: ~3.5 ppm; Piperidine ring protons: ~2.0-3.0 ppm; Methyl protons: ~1.0-1.2 ppm.[11]

  • ¹³C NMR (in CDCl₃): Carbonyl carbon: >200 ppm; Aromatic carbons: ~125-140 ppm; Benzylic CH₂: ~60-65 ppm; Piperidine ring carbons: ~30-60 ppm; Methyl carbons: ~20-30 ppm.[11]

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Protocol: FT-IR Functional Group Analysis

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3000-2800 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic groups.

  • ~1715 cm⁻¹: C=O stretching vibration of the ketone.[12]

  • ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~2700-2400 cm⁻¹: Broad absorption due to the amine hydrochloride salt (N⁺-H stretch).[13]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of the compound.

Protocol: Thermal Stability and Phase Transition Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

Expected Results:

  • TGA: The thermogram will indicate the temperature at which the compound begins to decompose. For a hydrochloride salt, a mass loss corresponding to the loss of HCl may be observed.[13]

  • DSC: The thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to decomposition.

Workflow Visualization

The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Thermal Analysis cluster_4 Data Analysis & Reporting Sample 1-Benzyl-2,2-dimethylpiperidin-4-one HCl HPLC HPLC (Purity) Sample->HPLC GCMS GC-MS (Identification) Sample->GCMS NMR NMR (¹H, ¹³C, 2D) (Structure Elucidation) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR TGA TGA (Thermal Stability) Sample->TGA DSC DSC (Phase Transitions) Sample->DSC Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report FTIR->Report TGA->Report DSC->Report

References

HPLC-MS analysis of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Abstract

This application note presents a robust and sensitive method for the analysis of this compound, a key piperidine derivative used in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) for selective detection and accurate quantification. The protocol detailed herein is optimized for high throughput and provides the necessary specificity and sensitivity for applications in process monitoring, quality control, and research and development environments. We provide comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis, along with a discussion on method validation principles.

Introduction and Scientific Principle

1-Benzyl-2,2-dimethylpiperidin-4-one is a heterocyclic ketone belonging to the piperidine class of compounds, which are integral structural motifs in a vast number of natural alkaloids and synthetic pharmaceuticals.[1] Accurate quantification of such intermediates is critical to ensure the purity, safety, and efficacy of final drug products.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an analytical cornerstone for the analysis of small molecules in complex matrices.[2] The technique offers superior separation capabilities through chromatography and highly specific and sensitive detection through mass analysis. For a basic, nitrogen-containing compound like 1-Benzyl-2,2-dimethylpiperidin-4-one, Reversed-Phase HPLC is an ideal separation strategy. The stationary phase is non-polar (e.g., C18), while a polar mobile phase is used. The addition of an acid modifier, such as formic acid, to the mobile phase serves a dual purpose: it protonates the analyte, which suppresses undesirable interactions with residual silanols on the column to improve peak shape, and it enhances ionization efficiency for mass spectrometry detection.

Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules, as it is a soft ionization method that typically generates an intact protonated molecular ion, [M+H]⁺. This ion can then be selectively monitored (in single quadrupole mode) or fragmented and monitored (in tandem MS mode) to provide exceptional selectivity and reduce chemical noise.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (CAS: 117623-46-8), Reference Standard (≥98% purity)[3]

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (HCOOH, LC-MS grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe Filters: 0.22 µm PTFE or Nylon filters

Instrumentation
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Mass Spectrometer: A single quadrupole, triple quadrupole (MS/MS), or high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Preparation of Standards and Solutions

Causality Behind the Choices: Using a diluent that mirrors the initial mobile phase composition ensures good peak shape and prevents analyte precipitation upon injection.[4] The use of volumetric flasks is critical for the accuracy required in quantitative analysis.

  • Mobile Phase A (Aqueous): Mix 999 mL of deionized water with 1 mL of formic acid (0.1% v/v).

  • Mobile Phase B (Organic): Mix 999 mL of acetonitrile with 1 mL of formic acid (0.1% v/v).

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the Sample Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve): Perform serial dilutions of the Stock Standard Solution using the Sample Diluent to prepare a series of calibration standards. A suggested concentration range is 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

Causality Behind the Choices: Filtration is a mandatory step to remove particulates that can clog the HPLC column and system, leading to pressure issues and poor performance.[5] The concentration of the final sample solution should ideally fall within the linear range of the calibration curve.

  • Accurately weigh the sample material (e.g., crude reaction mixture, purified product).

  • Dissolve the sample in a known volume of Sample Diluent to achieve an estimated final concentration within the calibration range (e.g., ~20 µg/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.[5]

  • Cap the vial and place it in the autosampler tray for analysis.

HPLC and MS Operating Conditions

The following tables summarize the recommended starting conditions for the HPLC-MS analysis. These may require optimization depending on the specific instrumentation used.

Table 1: HPLC Operating Conditions
ParameterRecommended SettingJustification
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape and protonation for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 10% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 minA gradient is effective for eluting the analyte while cleaning the column of more non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak efficiency and reproducibility.
Injection Volume 5 µLA small volume minimizes potential for peak distortion from the injection solvent.
UV Detection (Optional) 254 nmThe benzyl group provides a chromophore for UV detection.
Table 2: Mass Spectrometer Operating Conditions
ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the piperidine ring is readily protonated.
Monitored Ion (m/z) 218.3 [M+H]⁺Corresponds to the protonated molecular ion of the free base (FW: 217.31 g/mol ).
Capillary Voltage 3.5 kVOptimizes the formation and transmission of ions.
Drying Gas (N₂) Flow 10 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temp. 350 °CHigh temperature aids in efficient solvent evaporation.
Nebulizer Pressure 45 psiControls the formation of the aerosol spray.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Sample Receipt & Weighing dissolve Dissolution in Diluent sample->dissolve standard Standard Weighing filter Syringe Filtration (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI+, m/z 218.3) hplc->ms Eluent Transfer integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report

Caption: End-to-end workflow for HPLC-MS analysis.

Results and Method Validation

A successful analysis will yield a sharp, symmetrical chromatographic peak for 1-Benzyl-2,2-dimethylpiperidin-4-one at a reproducible retention time. The mass spectrum for this peak should be dominated by the [M+H]⁺ ion at m/z 218.3.

For use in regulated environments, the analytical method must be validated to ensure it is fit for purpose.[6][7] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[8]

Table 3: Summary of Key Method Validation Parameters
ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the analyte's retention time in a blank sample.Ensures the signal is from the analyte only.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.Confirms a proportional response to concentration.
Accuracy Recovery of 85-115% for spiked samples (80-120% at LLOQ).[7]Measures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Measures the repeatability and reproducibility of the method.
Limit of Quantitation (LOQ) The lowest concentration on the curve that meets accuracy/precision criteria.Defines the lower limit for reliable quantification.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., flow rate ±5%, column temp ±2°C).Demonstrates the method's reliability under varied conditions.

Conclusion

The HPLC-MS method described provides a powerful tool for the selective and quantitative analysis of this compound. The protocol is straightforward, employing standard reversed-phase chromatography and positive-mode ESI-MS. By following the detailed steps for sample preparation and instrument operation, and by adhering to established method validation principles, researchers and quality control scientists can achieve accurate and reliable results suitable for demanding applications in the pharmaceutical industry.

References

Navigating the Molecular Landscape: A Detailed Guide to the NMR Spectroscopy of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidones

Substituted piperidin-4-one scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of a wide array of pharmacologically active molecules. Their conformational rigidity and the ability to introduce diverse substituents at various positions make them ideal templates for designing ligands for a range of biological targets. 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a key intermediate in the synthesis of such compounds. The introduction of a gem-dimethyl group at the C-2 position sterically influences the piperidine ring conformation, while the N-benzyl group provides a lipophilic character and potential for further functionalization. As a hydrochloride salt, the compound exhibits improved solubility and stability, which are crucial for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these complex organic molecules. This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the causal relationships between its molecular structure and its spectral features.

Core Principles: Understanding the NMR Signature of a Substituted Piperidone

The NMR spectra of this compound are dictated by its unique structural features: a piperidin-4-one ring, an N-benzyl group, and a gem-dimethyl substitution. The protonation of the piperidine nitrogen to form the hydrochloride salt also significantly influences the electronic environment of the neighboring atoms.

  • The Piperidin-4-one Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain. The carbonyl group at C-4 introduces a degree of planarization and deshields the adjacent protons and carbons.

  • The N-Benzyl Group: The benzylic protons (N-CH₂-Ph) provide a characteristic singlet in the ¹H NMR spectrum, while the aromatic protons of the phenyl ring exhibit a complex multiplet. The chemical shifts of the aromatic carbons can be observed in the ¹³C NMR spectrum.

  • The Gem-Dimethyl Group: The two methyl groups at the C-2 position will appear as a single resonance in the ¹H NMR spectrum due to free rotation around the C-C bond. This quaternary carbon (C-2) will be a distinct, low-intensity signal in the ¹³C NMR spectrum.

  • The Hydrochloride Salt: Protonation of the nitrogen atom leads to a downfield shift of the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge. The ammonium proton (N⁺-H) may be observable, depending on the solvent and its exchange rate.

Experimental Workflow: From Sample Preparation to Spectral Acquisition

The following diagram outlines the comprehensive workflow for obtaining high-quality NMR spectra of this compound.

NMR Workflow for this compound cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis p1 Weigh 10-20 mg of the hydrochloride salt p2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) p1->p2 p3 Vortex to ensure complete dissolution p2->p3 p4 Filter the solution through a glass wool plug into a clean NMR tube p3->p4 a1 Insert the sample into the NMR spectrometer p4->a1 a2 Lock and shim the instrument a1->a2 a3 Acquire ¹H NMR spectrum a2->a3 a4 Acquire ¹³C NMR spectrum (proton decoupled) a2->a4 d1 Fourier transform the raw data a3->d1 a4->d1 d2 Phase and baseline correct the spectra d1->d2 d1->d2 d3 Calibrate the chemical shift scale d2->d3 d2->d3 d4 Integrate ¹H NMR signals and assign multiplicities d3->d4 d5 Assign signals in both ¹H and ¹³C spectra d3->d5 d4->d5

Caption: Workflow for NMR analysis of 1-Benzyl-2,2-dimethylpiperidin-4-one HCl.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on meticulous sample preparation.[1][2] For hydrochloride salts, the choice of solvent is critical to ensure solubility and minimize proton exchange.[3]

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which aids in dissolving hydrochloride salts.[3] Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be considered, but the ammonium proton may exchange with the deuterium in methanol.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[1]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2] This removes any microscopic solid impurities that can degrade spectral quality.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to yield single lines for each carbon.

  • Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.[5]

Spectral Interpretation: A Predictive Analysis

In the absence of a published spectrum for this compound, the following is a detailed prediction of the expected ¹H and ¹³C NMR spectra based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated form of the molecule in the hydrochloride salt will influence the chemical shifts of the protons alpha to the nitrogen.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic (H-Ar)7.20 - 7.50Multiplet5HThe five protons of the benzyl group will appear as a complex multiplet in the aromatic region.
Benzylic (H-Bn)~3.60Singlet2HThe two benzylic protons are equivalent and do not have any adjacent protons to couple with, resulting in a singlet.
Piperidine (H-3, H-5)2.60 - 2.90Multiplet4HThese protons are adjacent to the carbonyl group and the nitrogen, leading to a downfield shift. They will likely appear as a complex multiplet due to coupling with each other and potentially with the protons at C-6.
Piperidine (H-6)2.40 - 2.60Multiplet2HThese protons are adjacent to the protonated nitrogen and will be shifted downfield. They will couple with the protons at C-5.
gem-Dimethyl (2 x CH₃)~1.10Singlet6HThe six protons of the two methyl groups at C-2 are equivalent and will appear as a sharp singlet.
Ammonium (N⁺-H)9.0 - 11.0Broad Singlet1HThe ammonium proton is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal.[3]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton decoupling will result in a spectrum with a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carbonyl (C=O)205 - 210The carbonyl carbon is significantly deshielded and appears far downfield.[6]
Aromatic (C-Ar, quat.)135 - 140The quaternary carbon of the phenyl ring attached to the benzylic group.
Aromatic (C-Ar, CH)127 - 130The protonated carbons of the phenyl ring.
Benzylic (C-Bn)60 - 65The benzylic carbon is attached to the electron-withdrawing nitrogen atom.
Piperidine (C-2, quat.)55 - 60The quaternary carbon bearing the gem-dimethyl groups.
Piperidine (C-3, C-5)40 - 45These carbons are adjacent to the carbonyl group.
Piperidine (C-6)50 - 55This carbon is adjacent to the protonated nitrogen atom.
gem-Dimethyl (2 x CH₃)25 - 30The methyl carbons are in the aliphatic region.

Structural Representation and Key NMR Correlations

The following diagram illustrates the structure of this compound with key proton and carbon assignments.

Caption: Structure of 1-Benzyl-2,2-dimethylpiperidin-4-one with key atom numbering.

Note: A placeholder for an image of the chemical structure is used above. In a real application, an image of the molecule with atom numbering would be inserted here.

Conclusion and Further Perspectives

This application note provides a comprehensive guide to the NMR spectroscopy of this compound. By combining detailed experimental protocols with a predictive analysis of the ¹H and ¹³C NMR spectra, researchers can confidently characterize this important synthetic intermediate. The provided data and interpretations serve as a valuable reference for scientists and professionals in drug discovery and development, facilitating the unambiguous structural verification and purity assessment of this and related piperidin-4-one derivatives. For more complex structures or to confirm assignments, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be highly beneficial.

References

Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride and its derivatives. Piperidin-4-one scaffolds are crucial pharmacophores found in a wide array of biologically active molecules and approved therapeutics. The strategic incorporation of a benzyl group at the nitrogen and gem-dimethyl groups at the C-2 position can significantly modulate the pharmacological properties of these compounds. This guide details a robust and logical synthetic pathway, provides step-by-step experimental protocols, and explains the rationale behind the chosen methodologies, ensuring scientific integrity and reproducibility.

Introduction

The piperidine ring is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Piperidin-4-one derivatives, in particular, serve as versatile intermediates in the synthesis of compounds targeting the central nervous system, as well as antiviral, antihistaminic, and analgesic agents. The N-benzyl group is a common substituent in many biologically active compounds, often contributing to receptor affinity and modulating pharmacokinetic properties.[2] Furthermore, the introduction of gem-dimethyl groups at the C-2 position can enhance metabolic stability and influence the conformational rigidity of the piperidine ring, which can be critical for specific biological interactions.

This application note outlines a reliable synthetic route to this compound, a key building block for the development of novel therapeutic agents. The described methodology is based on established chemical transformations, including the Mannich reaction for the formation of the piperidone core, followed by N-alkylation and subsequent salt formation.

Synthetic Strategy and Rationale

The synthesis of this compound is strategically designed in a three-step sequence. This approach allows for the controlled introduction of the desired functionalities and facilitates purification at each stage.

Scheme 1: Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrochloride Salt Formation A Acetone + Formaldehyde + Ammonium Chloride B 2,2-Dimethylpiperidin-4-one A->B  One-pot reaction   C 2,2-Dimethylpiperidin-4-one E 1-Benzyl-2,2-dimethylpiperidin-4-one C->E  Base-mediated alkylation   D Benzyl Bromide D->E  Base-mediated alkylation   F 1-Benzyl-2,2-dimethylpiperidin-4-one H 1-Benzyl-2,2-dimethylpiperidin-4-one HCl F->H  Acid-base reaction   G HCl in Ether G->H  Acid-base reaction  

Caption: Synthetic workflow for this compound.

The synthesis commences with the construction of the 2,2-dimethylpiperidin-4-one ring system via a Mannich condensation. This classical reaction is a powerful tool for the formation of β-amino carbonyl compounds.[3][4] Subsequently, the secondary amine of the piperidone is alkylated with benzyl bromide in the presence of a suitable base to yield the N-benzylated product. Finally, the hydrochloride salt is prepared by treating the free base with a solution of hydrogen chloride in an appropriate solvent, which enhances the compound's stability and crystallinity.

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethylpiperidin-4-one

This procedure is adapted from the principles of the Mannich reaction, utilizing acetone, formaldehyde, and an ammonium salt to construct the piperidone ring.

Materials:

  • Acetone

  • Formaldehyde (37% solution in water)

  • Ammonium chloride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone, formaldehyde solution, and ammonium chloride in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Acidify the residue with concentrated hydrochloric acid and extract with diethyl ether to remove any unreacted starting materials.

  • Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is achieved, keeping the flask in an ice bath to manage the exothermic reaction.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethylpiperidin-4-one.

  • The crude product can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one

This step involves the N-alkylation of the synthesized 2,2-dimethylpiperidin-4-one with benzyl bromide.

Materials:

  • 2,2-Dimethylpiperidin-4-one

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,2-dimethylpiperidin-4-one in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Part 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the handling and stability of the compound.

Materials:

  • 1-Benzyl-2,2-dimethylpiperidin-4-one

  • Diethyl ether (anhydrous)

  • Hydrogen chloride solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified 1-Benzyl-2,2-dimethylpiperidin-4-one in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with constant stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the this compound salt under vacuum.

Data Summary

The following table summarizes the key parameters for the synthesis of this compound.

StepReaction TypeKey ReagentsSolventTypical Yield
1Mannich CondensationAcetone, Formaldehyde, NH4ClEthanol40-60%
2N-BenzylationBenzyl bromide, K2CO3DMF70-85%
3Salt FormationHCl in Diethyl EtherDiethyl Ether>95%

Characterization

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of the crystalline hydrochloride salt.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the piperidone.

Troubleshooting and Safety Precautions

  • Mannich Reaction: The reaction can sometimes lead to the formation of byproducts. Careful control of reaction temperature and stoichiometry is crucial.

  • N-Benzylation: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Ensure all reagents and solvents are anhydrous to prevent side reactions.

  • Salt Formation: The addition of ethereal HCl should be done slowly and at a low temperature to control the precipitation and obtain a fine, easily filterable solid.

  • General Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All reactions should be performed in a fume hood.

Conclusion

The synthetic pathway and detailed protocols provided in this application note offer a reliable and reproducible method for the preparation of this compound. This versatile building block can be further functionalized to generate a library of novel piperidine derivatives for screening in various drug discovery programs. The presented methodology emphasizes scientific rigor and provides a solid foundation for researchers in the field of medicinal chemistry and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and by-product analysis of this important piperidinone derivative. The piperidine ring is a crucial scaffold in many pharmaceutical agents, and understanding the nuances of its synthesis is critical for successful drug development.[1][2][3]

I. Synthetic Strategy Overview

The most common and logical synthetic route to 1-benzyl-2,2-dimethylpiperidin-4-one involves a multi-step sequence, primarily featuring a Dieckmann condensation for the crucial ring-forming step.[4][5][6] The general pathway is as follows:

  • Double Michael Addition: Benzylamine is reacted with two equivalents of an acrylate ester (e.g., methyl acrylate) to form a diester intermediate.

  • Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base to form a β-keto ester.[5][7][8][9][10][11][12]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and then decarboxylated, typically under acidic conditions, to yield the target piperidin-4-one.[13]

  • Hydrochloride Salt Formation: The final product is then converted to its hydrochloride salt for improved stability and handling.

This guide will focus on the potential by-products and troubleshooting associated with this synthetic approach.

II. Visualizing the Synthesis and Potential By-products

To better understand the process, let's visualize the reaction pathway and where by-products can emerge.

Synthesis_and_Byproducts start Benzylamine + Methyl Acrylate diester N,N-bis(2-methoxycarbonylethyl)benzylamine (Diester Intermediate) start->diester Michael Addition incomplete_michael By-product: Mono-Michael Adduct start->incomplete_michael Incomplete Reaction beta_keto_ester Methyl 1-benzyl-2,2-dimethyl-4-oxopiperidine-3-carboxylate (β-Keto Ester) diester->beta_keto_ester Dieckmann Condensation intermolecular_claisen By-product: Intermolecular Claisen Product diester->intermolecular_claisen Intermolecular Condensation product 1-Benzyl-2,2-dimethylpiperidin-4-one beta_keto_ester->product Hydrolysis & Decarboxylation incomplete_decarboxylation By-product: β-Keto Acid beta_keto_ester->incomplete_decarboxylation Incomplete Decarboxylation hcl_salt 1-Benzyl-2,2-dimethylpiperidin-4-one HCl product->hcl_salt HCl addition side_chain_reaction By-product: Side-chain reactions product->side_chain_reaction Side Reactions Dieckmann_Troubleshooting start Low Yield in Dieckmann Condensation check_conditions Verify Anhydrous Conditions start->check_conditions check_base Review Base and Solvent start->check_base check_concentration Assess Reaction Concentration start->check_concentration check_stoichiometry Check Base Stoichiometry start->check_stoichiometry solution1 Dry Glassware and Solvents check_conditions->solution1 solution2 Use NaH in Toluene/THF check_base->solution2 solution3 Use High-Dilution Conditions check_concentration->solution3 solution4 Use at least 1 eq. of Strong Base check_stoichiometry->solution4

References

Technical Support Center: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this multi-step synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily incomplete reactions or side reactions. Let's break down the possibilities:

  • Incomplete N-benzylation: The reaction of 2,2-dimethylpiperidin-4-one with benzyl bromide or chloride is a crucial step. If this reaction is incomplete, you will have unreacted starting material, thus lowering your yield.

    • Root Cause: Insufficient base, poor quality of the benzylating agent, or inadequate reaction time and temperature.

    • Solution:

      • Base Selection and Stoichiometry: Ensure you are using a suitable base, such as potassium carbonate, and that it is in sufficient excess to neutralize the generated hydrohalic acid.[1] For every mole of the piperidone hydrochloride starting material, at least two moles of base are recommended.

      • Reagent Quality: Use freshly distilled or high-purity benzyl bromide or chloride. Over time, these reagents can degrade, leading to lower reactivity.

      • Reaction Conditions: The reaction is typically heated.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the workup.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Root Cause: Over-alkylation of the starting materials or impurities in the reagents can lead to side reactions.

    • Solution:

      • Controlled Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration and minimize the chance of side reactions.

      • Purification of Intermediates: If you are synthesizing the 2,2-dimethylpiperidin-4-one precursor, ensure it is of high purity before proceeding to the N-benzylation step.

Question 2: I am observing significant impurity peaks in my NMR/LC-MS analysis. What are these impurities and how can I remove them?

Answer: Impurity profiles can be complex, but some common culprits in this synthesis include:

  • Dibenzylated Products: While less common with a secondary amine, under harsh conditions, it's possible to form a quaternary ammonium salt.

  • Unreacted Starting Materials: As mentioned above, incomplete reactions will lead to the presence of starting materials in your crude product.

  • Products of Side Reactions: Impurities in your starting materials or solvents can lead to a variety of byproducts.

Troubleshooting Impurities:

Impurity TypeIdentificationRemoval Strategy
Unreacted 2,2-dimethylpiperidin-4-oneCharacteristic signals in NMR, different retention time in LC-MS.Can often be removed during the aqueous workup due to its higher water solubility compared to the benzylated product.
Benzyl Alcohol/Benzyl EtherArises from the hydrolysis or reaction of benzyl bromide with alcohol solvents.Can be removed by careful extraction and purification by column chromatography.
Over-alkylation ProductsWill have a distinct mass in MS analysis.Difficult to remove by simple extraction. Column chromatography is the most effective method.

A robust purification strategy is essential. After the initial workup, purification by column chromatography on silica gel is often necessary to isolate the pure 1-benzyl-2,2-dimethylpiperidin-4-one before forming the hydrochloride salt.

Question 3: I am having difficulty crystallizing the final hydrochloride salt. What can I do?

Answer: Crystallization can be a tricky step. Here are some common issues and their solutions:

  • Oiling Out: The product separates as an oil instead of a crystalline solid.

    • Root Cause: The concentration of the product may be too high, the cooling rate might be too fast, or there might be impurities present that inhibit crystallization.

    • Solution:

      • Solvent System: Ensure you are using an appropriate solvent system. A common method is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent.

      • Controlled Precipitation: Add the HCl solution slowly with vigorous stirring.

      • Seeding: If you have a small amount of pure crystalline product, you can add a seed crystal to induce crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • No Precipitation: The hydrochloride salt remains in solution.

    • Root Cause: The product may be too soluble in the chosen solvent, or the concentration may be too low.

    • Solution:

      • Concentrate the Solution: Carefully remove some of the solvent under reduced pressure.

      • Add an Anti-Solvent: Slowly add a non-polar solvent in which the hydrochloride salt is insoluble (e.g., hexane) to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

A1: A common and reliable method involves the N-alkylation of 2,2-dimethylpiperidin-4-one with benzyl bromide in the presence of a base, followed by conversion to the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrochloride Salt Formation A 2,2-Dimethylpiperidin-4-one D 1-Benzyl-2,2-dimethylpiperidin-4-one (Free Base) A->D Reaction & Workup B Benzyl Bromide B->D Reaction & Workup C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D Reaction & Workup F This compound (Final Product) D->F Precipitation & Isolation E HCl in Solvent (e.g., Ether)

Caption: General synthetic workflow.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is paramount. Always adhere to the following:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Perform all reactions in a well-ventilated fume hood, especially when handling volatile and hazardous reagents like benzyl bromide.

  • Reagent Handling: Benzyl bromide is a lachrymator and should be handled with extreme care. Strong acids and bases should also be handled with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Q3: Can I use benzyl chloride instead of benzyl bromide?

A3: Yes, benzyl chloride can be used as an alternative to benzyl bromide. However, benzyl bromide is generally more reactive, which may lead to shorter reaction times or milder reaction conditions. If you use benzyl chloride, you may need to increase the reaction temperature or time to achieve a comparable yield.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one

  • To a solution of 2,2-dimethylpiperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 65-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Pour the filtrate into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzyl-2,2-dimethylpiperidin-4-one as an oil.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of this compound

  • Dissolve the purified 1-benzyl-2,2-dimethylpiperidin-4-one in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or a solution of HCl gas in ether) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReactionCompletion Check Reaction Completion via TLC LowYield->CheckReactionCompletion Yes CrystallizationProblem Crystallization Issues? ImpureProduct->CrystallizationProblem No IdentifyImpurity Identify Impurity via NMR/LC-MS ImpureProduct->IdentifyImpurity Yes CheckSolvent Check Solvent System CrystallizationProblem->CheckSolvent Yes End Successful Synthesis CrystallizationProblem->End No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality CheckReactionCompletion->OptimizeConditions Incomplete CheckWorkup Review Workup Procedure for Product Loss CheckReactionCompletion->CheckWorkup Complete OptimizeConditions->End CheckWorkup->End ColumnChromatography Perform Column Chromatography IdentifyImpurity->ColumnChromatography Recrystallization Consider Recrystallization of Free Base ColumnChromatography->Recrystallization Recrystallization->End OptimizePrecipitation Optimize Precipitation: - Slow Cooling - Seeding - Scratching CheckSolvent->OptimizePrecipitation ChangeSolvent Try a Different Solvent/Anti-Solvent System OptimizePrecipitation->ChangeSolvent Still an issue OptimizePrecipitation->End Resolved ChangeSolvent->End

Caption: A logical troubleshooting workflow.

References

Optimizing reaction temperature for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we provide in-depth, experience-driven answers to common challenges, detailed protocols for optimization, and troubleshooting workflows to enhance your experimental success.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, establishing the groundwork for understanding the importance of precise temperature control.

Q1: What is the general synthetic approach for 1-Benzyl-2,2-dimethylpiperidin-4-one, and why is temperature so crucial?

A1: The synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one is not as widely documented as its non-methylated analog, N-benzyl-4-piperidone. However, an effective approach can be adapted from established methods for related piperidones, typically involving a multi-step process that includes a Dieckmann condensation. A common pathway starts with benzylamine and an appropriate acrylate ester, followed by cyclization, hydrolysis, and decarboxylation.[1]

Temperature is a paramount parameter in this synthesis for several reasons:

  • Reaction Kinetics: Like most chemical reactions, the rate of formation for the desired piperidone is temperature-dependent. Insufficient heat can lead to a sluggish or stalled reaction, resulting in low conversion of starting materials.

  • Side Reaction Control: More critically, elevated temperatures can provide the necessary activation energy for undesired side reactions. This can include polymerization of reactants, formation of isomeric impurities, or thermal degradation of the product or intermediates.[2] For instance, some syntheses of related piperidones are conducted at temperatures ranging from 50°C to 85°C, indicating a sensitive window where the desired reaction proceeds optimally without favoring byproduct formation.[3]

  • Solvent and Reagent Stability: The choice of solvent and base is interlinked with the reaction temperature. The reaction must be conducted below the boiling point of the solvent and at a temperature where the reagents, particularly strong bases used in condensation steps, remain stable and effective.

Q2: What are the likely consequences of setting the reaction temperature too low or too high?

A2: Deviating from the optimal temperature range can lead to significantly different experimental outcomes.

  • Temperature Too Low:

    • Incomplete Conversion: The primary issue is a drastically reduced reaction rate. This leads to a low yield of the final product, with a significant amount of unreacted starting material remaining, which complicates purification.

    • Stalled Reaction: The reaction may appear to stop before completion, as monitored by techniques like Thin Layer Chromatography (TLC).[4]

  • Temperature Too High:

    • Increased Impurity Profile: This is the most common and problematic issue. Higher temperatures can promote side reactions, leading to a complex mixture of byproducts that are difficult to separate from the desired compound.

    • Product Decomposition: The piperidone ring or the benzyl protecting group may undergo thermal decomposition, leading to a loss of yield and the formation of colored impurities.[5] The benzyl group, for instance, can undergo complex thermal rearrangements at very high temperatures.[2]

    • Safety Hazards: Uncontrolled exothermic reactions can occur, especially on a larger scale, posing a significant safety risk.

This relationship can be visualized as a balance between achieving a sufficient reaction rate and minimizing unwanted side reactions.

G cluster_0 cluster_1 A Low Temperature (<50°C) D Low Reaction Rate Incomplete Conversion Low Yield A->D Results in B Optimal Temperature (e.g., 60-85°C) E High Yield High Purity Efficient Conversion B->E Leads to C High Temperature (>90°C) F Side Reactions Product Degradation Low Purity C->F Causes

Figure 1: The effect of temperature on reaction outcome.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis that may be related to reaction temperature.

Q3: My reaction yield is consistently low, even after extended reaction times. How can I troubleshoot this?

A3: Low yield is a common problem that can often be traced back to temperature. A systematic troubleshooting approach is recommended.

Troubleshooting_Yield start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/HPLC start->check_tlc unreacted_sm High % of Starting Material (SM) Remains check_tlc->unreacted_sm Predominantly Starting Material impurities Main Spot is Impurities, Little Product/SM check_tlc->impurities Complex Mixture/ Streaking cause_low_temp Cause: Insufficient thermal energy for activation. unreacted_sm->cause_low_temp cause_high_temp Cause: SM or product degraded at set temperature. impurities->cause_high_temp solution_increase_temp Solution: 1. Increase temperature in 5-10°C increments. 2. Monitor reaction progress closely. cause_low_temp->solution_increase_temp solution_decrease_temp Solution: 1. Decrease temperature by 10-15°C. 2. Extend reaction time if necessary. cause_high_temp->solution_decrease_temp

Figure 2: Troubleshooting flowchart for low reaction yield.

Actionable Steps:

  • Confirm Reagent Quality: First, ensure all starting materials and reagents (e.g., base, solvent) are pure and anhydrous, as contaminants can inhibit the reaction regardless of temperature.

  • Analyze Reaction Aliquot: Use an analytical technique like TLC or HPLC to determine the composition of your crude reaction mixture.

  • Interpret the Analysis:

    • If you observe primarily unreacted starting materials, the reaction temperature is likely too low. The system lacks the kinetic energy to overcome the activation barrier efficiently.

    • If you see a complex mixture of spots or peaks with little starting material or product, the temperature may be too high, causing degradation or multiple side reactions.

  • Adjust and Re-run: Based on your analysis, adjust the temperature accordingly. It is advisable to change only one parameter at a time to isolate the effect.

Q4: My final product is impure, with byproducts that are difficult to remove. Can temperature adjustments help?

A4: Yes, purity is directly correlated with temperature control. If you are facing purification challenges, it strongly suggests that side reactions are occurring.

  • Strategy: Perform a series of small-scale reactions at incrementally lower temperatures. For example, if your initial reaction was at 85°C, run parallel reactions at 75°C, 65°C, and 55°C.

  • Causality: Lowering the temperature reduces the overall energy of the system. While this will slow down your desired reaction, it will disproportionately slow down or even halt side reactions that have a higher activation energy. The trade-off is often a longer reaction time for a much cleaner product, which dramatically simplifies downstream purification via crystallization or chromatography.[6]

Section 3: Experimental Protocols for Optimization

This section provides actionable, step-by-step protocols for both optimizing the reaction temperature and for carrying out the synthesis itself.

Q5: How do I design and execute a temperature optimization study for this synthesis?

A5: A systematic temperature screening study is the most effective method to identify the optimal conditions for your specific laboratory setup.

Experimental Protocol: Temperature Optimization Screening

  • Setup: Prepare 4-5 identical small-scale reactions in parallel (e.g., 1-2 mmol scale). Ensure each reaction vessel is equipped with identical stirring and a condenser. Use a multi-position heating mantle or separate oil baths for precise temperature control.

  • Temperature Gradient: Assign a different temperature to each reaction. A good starting range, based on analogous syntheses, would be 55°C, 65°C, 75°C, and 85°C.[3]

  • Initiation: Charge each flask with the reactants (e.g., the intermediate from benzylamine and methyl acrylate) and solvent. Add the base simultaneously to all flasks to start the reactions at the same time.

  • Monitoring: At set time intervals (e.g., every 2 hours), withdraw a small aliquot from each reaction. Analyze each aliquot by TLC or HPLC to monitor the consumption of starting material and the formation of the product and any major impurities.

  • Data Collection: Record the time required to reach >95% conversion for each temperature. Note the relative intensity of impurity spots/peaks at each temperature point.

  • Workup and Analysis: Once each reaction reaches completion (or after a fixed, extended period like 24 hours), perform an identical aqueous workup and extraction. Isolate the crude product and determine the yield and purity (e.g., by ¹H NMR or HPLC) for each temperature.

  • Optimization Decision: Select the temperature that provides the best balance of reaction time, yield, and purity. This data can be summarized in a table for clear comparison.

Table 1: Hypothetical Data from a Temperature Optimization Study

Reaction Temp. (°C)Time to >95% Conversion (h)Crude Yield (%)Purity by HPLC (%)Key Observation
55> 24 (stalled at ~70%)6598Very slow reaction, but very clean.
65148897Good conversion rate, high purity.
7589192Faster reaction, noticeable increase in impurity A.
8558584Rapid conversion, significant formation of impurities A & B.

Based on this hypothetical data, 65°C would be identified as the optimal temperature.

Q6: What is a reliable, step-by-step protocol for the synthesis and isolation of this compound?

A6: The following protocol is a recommended starting point, adapted from established procedures for similar structures.[1][3][7] It assumes the prior synthesis of the N,N-disubstituted benzylamine intermediate.

Experimental Protocol: Synthesis and Isolation

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the N,N-bis(2-carboxyethyl)benzylamine derivative and an anhydrous solvent like toluene.

  • Base Addition: Add a strong base (e.g., sodium methoxide or sodium hydride) portion-wise at room temperature to initiate the Dieckmann condensation.

  • Heating to Optimal Temperature: Once the initial effervescence subsides, heat the reaction mixture to the pre-determined optimal temperature (e.g., 65°C) and maintain for the required duration (e.g., 14 hours), monitoring by TLC.

  • Hydrolysis & Decarboxylation: After the cyclization is complete, cool the mixture to room temperature. Carefully add hydrochloric acid and heat the mixture to reflux for 5-6 hours to effect hydrolysis and decarboxylation.[7]

  • Workup: Cool the reaction mixture again. Neutralize it to a pH of 8-9 with a base like 35% NaOH solution.[7]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Free Base: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-Benzyl-2,2-dimethylpiperidin-4-one as an oil or solid.

  • Formation of Hydrochloride Salt: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol). Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.

  • Crystallization and Collection: The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product.[8]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

References

Technical Support Center: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The synthesis, while established, presents several challenges related to impurity formation that can impact yield, purity, and the overall success of your project.

This guide provides in-depth, experience-based insights into common problems, their root causes, and validated troubleshooting strategies. Our goal is to equip you with the knowledge to not only solve issues as they arise but to proactively prevent them.

The primary synthetic route involves the reaction of benzylamine with mesityl oxide and subsequent cyclization, followed by conversion to the hydrochloride salt. While seemingly straightforward, minor deviations in reaction conditions can lead to a host of impurities.

Common Impurities and Their Origins

Understanding the potential impurities is the first step toward controlling them. The main synthetic pathway and the genesis of common impurities are outlined below.

Visualizing the Reaction and Impurity Formation

The following diagram illustrates the intended reaction alongside pathways for common byproduct formation.

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Pathways A Benzylamine + Mesityl Oxide B Intermediate Enamine A->B Initial Condensation F Unreacted Benzylamine A->F Incomplete Reaction G Unreacted Mesityl Oxide A->G Incomplete Reaction H Dibenzylamine (Side Reaction) A->H Self-Condensation of Benzylamine C 1-Benzyl-2,2-dimethyl -5,6-dihydropyridin-4-one B->C Intramolecular Cyclization D 1-Benzyl-2,2-dimethyl -piperidin-4-one C->D Reduction/Rearrangement E Product: 1-Benzyl-2,2-dimethyl -piperidin-4-one HCl D->E HCl Addition I Oxidation Products D->I Air Exposure

Caption: Main synthesis and common impurity pathways.

Key Impurities to Monitor
Impurity NameFormation MechanismImpact on Process
Unreacted Starting Materials Incomplete reaction due to stoichiometry, temperature, or time.Reduces yield; can complicate purification.
Dibenzylamine Formed from a side reaction of benzylamine, particularly at elevated temperatures.Difficult to remove due to similar properties to the product.
Oxidation Byproducts The piperidone ring can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods.Can introduce colored impurities and compounds with altered biological activity.
Over-alkylation Products If benzyl bromide is used in alternative syntheses, reaction with the product can occur.Reduces the yield of the desired product.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My final product has a persistent yellow or brown color, even after initial purification. What is the likely cause and how can I fix it?

Answer:

This is a common issue often linked to oxidation byproducts .

  • Causality: The piperidone moiety can be sensitive to air oxidation, especially under prolonged heating or when exposed to light. The presence of trace metal contaminants can also catalyze this degradation. The formation of conjugated systems in these byproducts leads to the absorption of visible light, resulting in a colored product.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, particularly the heating and concentration steps, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Temperature Control: Avoid excessive temperatures or prolonged heating times during the reaction and workup. Use a temperature-controlled heating mantle and monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessary heating after completion.

    • Purification Strategy:

      • Activated Carbon: Treatment of the crude product solution with a small amount of activated carbon can effectively adsorb colored impurities. Stir the solution with carbon for 15-30 minutes before filtering it through a pad of Celite.

      • Recrystallization: A carefully chosen solvent system for recrystallization is crucial. For the hydrochloride salt, consider solvent systems like isopropanol/water or ethanol/ether.[2] This process is highly effective at excluding impurities from the crystal lattice.

Question 2: My yield is consistently low, and analysis shows significant amounts of unreacted benzylamine. How can I improve reaction completion?

Answer:

Low conversion points to suboptimal reaction conditions or stoichiometry.

  • Causality: The initial condensation reaction between benzylamine and mesityl oxide is an equilibrium process. To drive it to completion, conditions must favor product formation.

  • Troubleshooting Steps:

    • Stoichiometry Adjustment: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.05 to 1.1 equivalents) of one reagent can push the equilibrium. Based on cost and ease of removal, using a slight excess of mesityl oxide is often preferred.

    • Solvent Choice: The choice of solvent can influence reaction rates. While toluene is common, exploring other non-polar, aprotic solvents may be beneficial.[1][3]

    • Water Removal: The condensation reaction produces water. If not removed, it can hydrolyze the intermediate enamine, pushing the equilibrium back towards the starting materials. Using a Dean-Stark apparatus during the reflux step is highly effective for azeotropically removing water.

    • Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the point of maximum conversion.

Question 3: HPLC analysis of my product shows a significant peak with a mass corresponding to dibenzylamine. How can I prevent its formation?

Answer:

Dibenzylamine is a common byproduct resulting from the self-reaction of benzylamine or reaction with benzyl halides.

  • Causality: This impurity is more prevalent in syntheses that use benzyl bromide or chloride to N-alkylate a pre-formed piperidone ring.[1] It can also form at high temperatures where benzylamine may undergo side reactions.

  • Troubleshooting Steps:

    • Control of Alkylating Agent Addition: If using a benzyl halide, add it dropwise to the reaction mixture at a controlled temperature. This prevents localized high concentrations of the alkylating agent, which can lead to over-alkylation of the starting amine.

    • Temperature Management: Maintain the recommended reaction temperature. Exceeding the optimal temperature can increase the rate of side reactions, including the formation of dibenzylamine.

    • Purification: If dibenzylamine is already present, its removal can be challenging due to similar basicity and polarity to the product. Careful column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) may be required for the free base before conversion to the HCl salt.

Frequently Asked Questions (FAQs)

Q1: What is the best method to form the hydrochloride salt?

A1: After purifying the free base, dissolve it in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of anhydrous HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The hydrochloride salt will precipitate and can be collected by filtration.[4] This method ensures a clean, crystalline product.

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like ethyl acetate/hexane. The product is more polar than the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[5]

Q3: What are the ideal recrystallization conditions for the final hydrochloride salt?

A3: Recrystallization is key for achieving high purity.[2] A mixture of ethanol and water, or isopropanol, often yields good results. Dissolve the crude salt in a minimum amount of the hot solvent, and then allow it to cool slowly to form well-defined crystals. A second solvent (an anti-solvent like diethyl ether) can be added to induce crystallization if needed.

Q4: My product is an oil instead of a solid after the final step. What should I do?

A4: Oiling out can occur if the product is impure or if the wrong solvent is used for precipitation/crystallization. First, ensure the free base is pure before attempting salt formation. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, attempt to redissolve it in a minimal amount of a good solvent (like methanol) and precipitate it by adding a large volume of an anti-solvent (like cold diethyl ether) with vigorous stirring.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one

This protocol incorporates measures to minimize common impurities.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Reagents: To the flask, add benzylamine (1.0 eq), mesityl oxide (1.1 eq), and toluene (approx. 5 mL per gram of benzylamine).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction via TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base. Purify via vacuum distillation or column chromatography.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (approx. 10 mL per gram). Cool the solution in an ice bath.

  • Precipitation: Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitate forms.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization: Dissolve the crude HCl salt in a minimum amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization. Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This method provides a baseline for assessing product purity.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Visualizing the Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving purity issues.

G cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Start: Synthesized Crude Product check_purity Analyze Purity (TLC/HPLC/NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure color_issue Issue: Colored Product (Yellow/Brown) is_pure->color_issue No, Colored low_yield_issue Issue: Low Yield & Unreacted Starting Material is_pure->low_yield_issue No, Low Yield side_product_issue Issue: Specific Byproduct (e.g., Dibenzylamine) is_pure->side_product_issue No, Byproducts end_node End: High-Purity Product is_pure->end_node Yes solution_color 1. Treat with Activated Carbon 2. Recrystallize from IPA/Water 3. Use Inert Atmosphere color_issue->solution_color solution_yield 1. Check Stoichiometry 2. Use Dean-Stark Trap 3. Optimize Temp/Time low_yield_issue->solution_yield solution_side_product 1. Control Reagent Addition Rate 2. Optimize Temperature 3. Chromatographic Purification side_product_issue->solution_side_product solution_color->check_purity Re-evaluate solution_yield->check_purity Re-evaluate solution_side_product->check_purity Re-evaluate

Caption: A decision tree for troubleshooting product impurities.

References

Technical Support Center: Purification of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound in high purity. The following question-and-answer section addresses common issues and provides detailed, field-proven protocols to ensure the successful removal of unreacted reagents and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a discolored oil or a sticky solid instead of a crystalline powder. What is the likely cause?

A1: This is a classic sign of impurities. The presence of unreacted starting materials, particularly residual benzyl bromide, or other non-polar byproducts can depress the melting point and inhibit crystallization.[1] The discoloration often arises from trace impurities or degradation products formed during the reaction, which can be highly colored.

Root Causes & Solutions:

  • Unreacted Benzyl Bromide: This is a common culprit. It's a relatively non-polar, oily substance that can be difficult to remove completely by simple solvent evaporation.

  • Unreacted 2,2-dimethylpiperidin-4-one: The starting piperidone may remain if the reaction did not go to completion.

  • Solvent Residue: Incomplete removal of high-boiling point solvents like DMF can leave an oily residue.[2]

To resolve this, a systematic purification approach involving liquid-liquid extraction followed by recrystallization or column chromatography is necessary.

Q2: How can I effectively remove unreacted benzyl bromide from my crude product?

A2: Benzyl bromide is an electrophilic and relatively non-polar reagent that requires specific strategies for removal.

Strategy 1: Chemical Quenching & Extraction Before beginning the main purification, it's often wise to quench any remaining benzyl bromide. This can be achieved by adding a scavenger reagent that reacts with it to form a more easily separable compound. Adding a small amount of a tertiary amine like triethylamine to the reaction mixture can convert the remaining benzyl bromide into a water-soluble quaternary ammonium salt, which can then be easily removed with an aqueous wash.[3][4]

Strategy 2: Liquid-Liquid Extraction (Acid-Base) This is the most powerful initial purification step for amine hydrochlorides. The principle relies on the ability to switch the product's solubility between aqueous and organic phases by adjusting the pH.[5][6] Unreacted benzyl bromide will remain in the organic phase throughout this process.

  • Principle: Your product, 1-Benzyl-2,2-dimethylpiperidin-4-one, is a tertiary amine. As its hydrochloride salt, it is water-soluble. By adding a base (e.g., NaOH, K₂CO₃), you deprotonate the nitrogen, converting it to its free base form, which is soluble in organic solvents like ethyl acetate or dichloromethane.[6][7] This allows you to separate it from water-soluble impurities.

See Protocol 1 for a detailed step-by-step guide to liquid-liquid extraction.

Q3: My NMR analysis shows both my product and the starting piperidone. Which purification method is best for this separation?

A3: Both recrystallization and column chromatography can be effective, but the choice depends on the relative amount of the impurity.

  • For small amounts of impurity (<10%): Recrystallization is often the most efficient method. It is faster and requires less solvent than chromatography. The key is to find a solvent system where the product has high solubility when hot and low solubility when cold, while the starting material remains in solution upon cooling.[8] For amine hydrochlorides, polar solvents like ethanol, isopropanol, or mixtures with water are good starting points.[9]

  • For larger amounts of impurity or difficult separations: Flash column chromatography provides superior resolving power.[10] Since the product is a polar salt, careful consideration of the stationary and mobile phases is required.

See Protocol 2 for recrystallization and Protocol 3 for column chromatography.

Q4: I'm trying to run a silica gel column, but my product is smearing or not moving off the baseline. What should I do?

A4: This is a common issue when chromatographing polar, basic compounds like amines or their salts on acidic silica gel.[11] The strong interaction between the protonated amine and the silica surface leads to poor separation.

Solutions:

  • Run as the Free Base with a Modifier: Neutralize your hydrochloride salt to the free base using the extraction protocol first. Then, perform chromatography using a standard solvent system (e.g., ethyl acetate/hexanes) with a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol added to the eluent.[12] This suppresses the interaction with silica, resulting in sharper peaks and better separation.

  • Use an Alternative Stationary Phase: If smearing persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica, such as an amine-functionalized column (HILIC).[13]

  • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) can be an effective alternative.[14]

Experimental Protocols

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is the first and most critical step to remove both acidic/basic impurities and non-polar reagents like benzyl bromide.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 2N NaOH or a saturated K₂CO₃ solution while stirring until the pH is >10. This converts the amine hydrochloride to its free base, which may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[2]

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional): To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or in isopropanol dropwise until precipitation is complete.[15] Collect the solid by vacuum filtration.

Workflow for Acid-Base Extraction

Caption: Decision workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

Use this protocol after the initial extraction or if the crude product is already mostly pure.

  • Solvent Screening: In a small test tube, test the solubility of ~20 mg of your crude product in various polar solvents (e.g., isopropanol, ethanol, methanol, acetonitrile). A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[8][9] A two-solvent system (e.g., ethanol/ethyl acetate) may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography (as Free Base)

This method is for separating mixtures that are difficult to purify by other means.

  • Preparation: Convert the crude hydrochloride salt to the free base using steps 1-5 from Protocol 1 .

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. A common starting point for N-benzyl piperidones is a mixture of ethyl acetate and hexanes.[12]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent.

  • Loading: Dissolve the crude free base in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and load it carefully onto the top of the silica gel.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.[10] Use air pressure ("flash" chromatography) to speed up the process.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The product can then be converted back to the hydrochloride salt if desired (see Protocol 1, Step 6 ).

Method Comparison

Purification MethodBest For RemovingProsCons
Liquid-Liquid Extraction Water-soluble impurities, unreacted benzyl bromide, starting piperidoneFast, high capacity, removes baseline impurities effectively.[5]May not separate structurally similar byproducts.
Recrystallization Small amounts (<10%) of impurities from a solid productHighly efficient for final polishing, yields high-purity crystalline material.Requires the product to be a solid; finding a good solvent can be trial-and-error.
Column Chromatography Structurally similar impurities, colored compounds, complex mixturesHighest resolving power, versatile.[10]Time-consuming, requires larger volumes of solvent, potential for product loss on the column.

References

Technical Support Center: 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to support the integrity of your experiments.

Troubleshooting Guide: Common Issues in Handling and Storage

This section addresses specific problems you may encounter during the use of this compound, offering potential causes and actionable solutions.

Issue 1: Visible Changes in the Solid Compound (Color Change, Clumping)

  • Observation: The typically white to off-white crystalline solid has developed a yellowish or brownish tint, or has become clumpy and hard to handle.

  • Potential Causes:

    • Oxidation: The amine or benzyl functional groups may be susceptible to slow oxidation over time, especially with prolonged exposure to air. This can be accelerated by light and heat.

    • Hygroscopicity: As a hydrochloride salt, the compound can absorb moisture from the atmosphere, leading to clumping and potentially hydrolysis.

    • Contamination: Introduction of impurities during handling can catalyze degradation.

  • Solutions:

    • Assess Purity: Before use, it is advisable to re-analyze the compound's purity using techniques like HPLC or NMR to quantify the extent of any degradation.

    • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Desiccation: Store the compound in a desiccator, particularly in humid environments, to minimize water absorption.

    • Proper Handling: Use clean spatulas and work in a controlled environment to prevent cross-contamination.

Issue 2: Poor Solubility or Unexpected Precipitation in Solution

  • Observation: The compound does not dissolve as expected in a chosen solvent, or a previously clear solution has become cloudy or formed a precipitate.

  • Potential Causes:

    • pH Changes: The hydrochloride salt's solubility is pH-dependent. If the solvent has a basic character, it can neutralize the hydrochloride, leading to the precipitation of the less soluble free base.

    • Solvent Degradation: Some solvents can degrade over time, producing impurities that may react with the compound or alter its solubility.

    • Hydrolysis: In aqueous solutions, particularly at non-optimal pH, the ketone functionality could potentially undergo reactions, although this is less common for piperidones.

  • Solutions:

    • Solvent Selection: For stock solutions, use high-purity, anhydrous solvents. Protic solvents like ethanol or methanol are often suitable for hydrochloride salts. For aqueous solutions, ensure the pH is acidic to maintain the protonated, more soluble form.

    • Fresh Solvents: Always use freshly opened or properly stored solvents to avoid issues with degradation products.

    • Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid prolonged or high-energy sonication as it can generate localized heat and potentially degrade the compound.

Issue 3: Inconsistent Experimental Results

  • Observation: Variability in results is observed between experiments using different batches or ages of the compound.

  • Potential Causes:

    • Compound Degradation: The most likely cause is the degradation of the compound over time, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with the reaction.

    • Improper Storage of Solutions: Solutions, especially in protic solvents, may have a shorter shelf-life than the solid compound.

  • Solutions:

    • Batch Qualification: It is good practice to qualify a new batch of the compound against a known standard to ensure its integrity before starting a series of experiments.

    • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storing solutions, do so at low temperatures (e.g., -20°C) and for a validated period.

    • Stability Study: If the compound is to be used over a long period, consider performing a small-scale stability study under your specific storage conditions to understand its shelf-life in your laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Refrigeration (2-8°C) is often recommended. To further minimize degradation from atmospheric moisture and oxygen, storage in a desiccator under an inert atmosphere (argon or nitrogen) is ideal.

Q2: How stable is this compound in solution?

A2: The stability in solution is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure). As a general guideline, solutions are less stable than the solid material. For short-term storage (days to weeks), refrigerated or frozen (-20°C) solutions in anhydrous aprotic solvents are preferable. Aqueous solutions should be acidic to maintain the protonated state of the amine. It is recommended to prepare solutions fresh for use.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation studies on this molecule are not widely published, based on its structure, potential degradation pathways include:

  • Oxidation: The tertiary amine and the benzylic position are susceptible to oxidation.

  • Photodegradation: The benzyl group can make the molecule susceptible to degradation upon exposure to UV light. Following ICH Q1B guidelines for photostability testing is recommended if the compound will be handled in lighted environments for extended periods.

  • Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo decomposition.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, as an amine hydrochloride, it is incompatible with strong bases, which will deprotonate the amine to its free base form. It should also be kept away from strong oxidizing agents.

Q5: How can I assess the purity and stability of my sample?

A5: The purity and stability can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for purity assessment and can be used to track the appearance of degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. A change in the melting point can also be an indicator of impurity.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis.
Light Exposure Store in the dark (amber vials)Prevents potential photodegradation.
Storage of Solutions Short-term at -20°C in anhydrous solventSolution stability is lower than solid form.

Experimental Protocols

Protocol 1: Small-Scale Stability Assessment of Solid Compound

  • Sample Preparation: Aliquot small amounts (e.g., 10-20 mg) of the compound into several amber glass vials.

  • Stress Conditions: Expose the vials to different conditions:

    • Control: 2-8°C, dark, desiccated.

    • Elevated Temperature: 40°C, dark.

    • High Humidity: Room temperature, in a chamber with a saturated salt solution (e.g., NaCl for ~75% RH).

    • Light Exposure: Room temperature, exposed to laboratory light (alongside a dark control wrapped in foil).

  • Time Points: Analyze a vial from each condition at set time points (e.g., 1, 2, 4, 8 weeks).

  • Analysis: Use HPLC to determine the purity of the compound at each time point and look for the appearance of new peaks, which would indicate degradation products.

Workflow for Stability Assessment

Below is a diagram illustrating a logical workflow for assessing the stability of a new batch of this compound.

Stability_Assessment_Workflow Stability Assessment Workflow cluster_initial_assessment Initial Assessment cluster_decision Decision Point cluster_acceptance Acceptance and Use cluster_rejection Rejection and Investigation start Receive New Batch visual_inspection Visual Inspection (Color, Form) start->visual_inspection purity_analysis Initial Purity Analysis (HPLC, NMR) visual_inspection->purity_analysis decision Purity Meets Specification? purity_analysis->decision accept Accept for Use decision->accept Yes reject Quarantine Batch decision->reject No storage Store Under Recommended Conditions (2-8°C, Dark, Dry, Inert) accept->storage a_use Prepare Fresh Solution storage->a_use For Experimental Use investigate Investigate Cause (e.g., Shipping Conditions) reject->investigate

Caption: Workflow for assessing a new batch of the compound.

Technical Support Center: A Troubleshooting Guide for the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. The synthesis of substituted piperidones, crucial scaffolds in medicinal chemistry, can be fraught with challenges ranging from low yields to complex purification hurdles.[1][2][3] This document is designed to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction for the synthesis of the piperidone precursor is resulting in very low yields or failing completely. What are the likely causes?

A1: The Mannich reaction is a powerful tool for constructing the piperidin-4-one core, typically involving the condensation of a ketone, an amine (or ammonia source like ammonium acetate), and an aldehyde.[1][4] Failure in this one-pot, multi-component reaction often points to issues with the delicate equilibrium of iminium ion and enolate formation.

Common Causes & Solutions:

  • Incorrect pH: The reaction is highly pH-sensitive. The formation of the electrophilic iminium ion from benzylamine and formaldehyde (or its equivalent) is acid-catalyzed, but the ketone must be able to form its nucleophilic enolate, which is favored under basic or neutral conditions. An acidic medium that is too strong will protonate the enolate, shutting down the reaction.

    • Solution: Carefully control the pH. Often, using an amine salt or a buffered system can provide the right balance. For reactions using ammonium acetate, the in-situ generation of ammonia and acetic acid provides a self-regulating buffer.[4] If you are using benzylamine directly, a catalytic amount of a mild acid like acetic acid might be necessary.

  • Order of Reagent Addition: While often a "one-pot" reaction, the sequence of addition can matter. Pre-forming the iminium ion before adding the ketone enolate source can sometimes improve yields, especially with less reactive ketones.[5]

  • Side Reactions: The high reactivity of formaldehyde can lead to multiple additions or polymerization, especially at elevated temperatures.[6] Primary amines can also undergo undesired dialkylation.[5]

    • Solution: Maintain strict temperature control. Running the reaction at a lower temperature for a longer duration can minimize side product formation.[7] Using a stoichiometric amount of formaldehyde is also critical.[5]

Q2: I am observing multiple unexpected spots on my TLC plate. What are the common side products in this synthesis?

A2: The formation of multiple byproducts is a frequent challenge. Identifying these impurities is key to mitigating their formation.

Potential Side Products & Mitigation Strategies:

Side ProductProbable CauseMitigation Strategy
Dialkylated Amine The secondary amine intermediate reacts with a second molecule of the electrophile. This is a classic issue with primary amines in Mannich reactions.[5]Use a slow addition of the amine to the reaction mixture containing the ketone and aldehyde to keep its concentration low.
Polymerized Formaldehyde Excess formaldehyde or high reaction temperatures can lead to paraformaldehyde formation or other polymeric materials.[6]Use a fresh, high-quality source of formaldehyde. Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.
Aldol Condensation Products The ketone (e.g., a derivative of acetone) can undergo self-condensation under the reaction conditions.Optimize the pH to favor the Mannich reaction over the aldol pathway. Lowering the temperature can also help.
Unreacted Starting Materials Incomplete reaction due to poor kinetics, insufficient reaction time, or deactivation of reagents.Monitor the reaction progress closely using TLC or GC-MS.[7] Ensure all reagents are pure and reactive.
Q3: The final product is an oil and I'm struggling to isolate it as the specified hydrochloride salt. How can I improve crystallization?

A3: The free base of 1-Benzyl-2,2-dimethylpiperidin-4-one is often an oil, making purification by crystallization difficult.[8] Converting it to a stable, crystalline hydrochloride salt is standard practice but requires careful technique.

Troubleshooting Crystallization:

  • Solvent Selection: The choice of solvent is critical for both the salt formation and the subsequent crystallization.

    • Protocol: After workup and purification of the free base (e.g., by column chromatography), dissolve the purified oil in a dry, non-polar or moderately polar solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

  • Acid Addition:

    • Protocol: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise to the stirred solution of the free base. The hydrochloride salt should precipitate out of the solution.

  • Controlling Precipitation:

    • Problem: The salt is crashing out as an amorphous solid or oil.

    • Solution: Add the acid at a lower temperature (e.g., 0 °C) and very slowly to encourage the formation of an ordered crystal lattice. Scratching the inside of the flask with a glass rod can initiate crystallization.

  • Water Content: The presence of water can inhibit crystallization and lead to a gummy product. Ensure all solvents and glassware are thoroughly dried. The final product should be dried under vacuum to remove any residual solvent or moisture.

Workflow & Mechanism Diagrams

A logical approach to troubleshooting is essential. The following diagram outlines a typical workflow when encountering low product yield.

TroubleshootingWorkflow Start Low or No Product Yield Analyze_Crude Analyze Crude Mixture (TLC, NMR, GC-MS) Start->Analyze_Crude Check_SM Verify Purity of Starting Materials Solution_SM Purify Reagents Use Fresh Solvents Check_SM->Solution_SM Check_Conditions Review Reaction Conditions Temp Temperature Control Check_Conditions->Temp pH pH / Catalyst Check_Conditions->pH Time Reaction Time Check_Conditions->Time Solvent Solvent Purity Check_Conditions->Solvent Analyze_Crude->Check_SM Unreacted Starting Material Present Analyze_Crude->Check_Conditions Complex Mixture of Products Solution_Temp Lower Temperature Run for Longer Time Temp->Solution_Temp Solution_pH Optimize Acid/Base Catalyst Use Buffered System pH->Solution_pH Solution_Time Monitor by TLC/GC-MS To Determine Endpoint Time->Solution_Time

Caption: General troubleshooting workflow for low yield reactions.

Understanding the core mechanism of the piperidone synthesis is crucial for identifying potential points of failure. The Mannich reaction proceeds through several key equilibria.

MannichMechanism cluster_0 Iminium Formation (Acid-Catalyzed) cluster_1 Enolate Formation cluster_2 C-C Bond Formation & Cyclization Amine R-NH2 (Benzylamine) Iminium [R-N+=CH2] Iminium Ion (Electrophile) Amine->Iminium + H+ Aldehyde CH2O (Formaldehyde) Aldehyde->Iminium Mannich_Base Mannich Adduct Iminium->Mannich_Base CRITICAL STEP 1 (Addition) Ketone Ketone (e.g., Dimethylacetone derivative) Enolate Enolate (Nucleophile) Ketone->Enolate Base or H+ Enolate->Mannich_Base Cyclized Intramolecular Mannich Reaction Mannich_Base->Cyclized CRITICAL STEP 2 (Cyclization) Product Piperidin-4-one Product Cyclized->Product

Caption: Simplified mechanism of piperidin-4-one synthesis via Mannich reaction.

Reference Experimental Protocol: Mannich-Type Synthesis

This protocol is a generalized procedure based on common literature methods for the synthesis of substituted piperidin-4-ones and should be adapted and optimized for your specific substrates.[1][4]

Objective: To synthesize the 1-Benzyl-2,2-dimethylpiperidin-4-one precursor.

Materials:

  • 3-Methylbutan-2-one (or appropriate ketone)

  • Benzylamine

  • Paraformaldehyde

  • Ammonium chloride or catalytic HCl

  • Ethanol or another suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ketone (1.2 equiv.), paraformaldehyde (2.5 equiv.), and benzylamine (1.0 equiv.) in ethanol.

  • Initiation: Add a catalytic amount of ammonium chloride or a few drops of concentrated HCl. The mixture may be heated to a gentle reflux (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction may take several hours to 24 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude free base, which is often a brownish oil.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether dropwise with stirring. Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride has long been a staple in the synthesis of various pharmacologically active compounds, particularly within the realm of opioid analgesics. The benzyl group serves as a reliable protecting group for the piperidine nitrogen, and the 2,2-dimethyl substitution can be a key structural motif in certain drug candidates. However, the evolving landscape of synthetic chemistry and the increasing demand for optimized processes necessitate a thorough evaluation of viable alternatives.

This guide provides an in-depth, objective comparison of key alternatives to this compound. We will delve into the practical advantages and disadvantages of each, supported by experimental data and protocols, to empower you to make informed decisions for your specific synthetic challenges.

The Central Role of the N-Substituted 2,2-Dimethyl-4-Piperidone Scaffold

The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous CNS-active agents. The substituent on the nitrogen atom is not merely a protecting group; it often plays a crucial role in the overall synthetic strategy and can even be an integral part of the final drug molecule. The choice of this N-substituent dictates the deprotection strategy, influences the reactivity of the molecule in subsequent steps, and can impact the purification process.

This guide will focus on the most common and synthetically useful alternatives to the N-benzyl group for the 2,2-dimethyl-4-piperidone core: the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) protecting groups, as well as considering other N-Alkyl and N-Aryl analogs where the substituent is a permanent feature of the target molecule.

Comparative Analysis of N-Substituted 2,2-Dimethyl-4-Piperidone Alternatives

The ideal N-substituent should be easily introduced, stable under a range of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the rest of the molecule. Let's examine the leading contenders.

N-Benzyl Group: The Traditional Choice

The N-benzyl group is a workhorse in amine protection due to its general stability and its removal under reductive conditions.

Advantages:

  • Stability: Stable to a wide range of non-reductive conditions, including acidic and basic environments, and many organometallic reagents.

  • Facile Introduction: Can be readily introduced via reductive amination of 2,2-dimethyl-4-piperidone or by direct alkylation of the secondary amine.

Disadvantages:

  • Harsh Deprotection: Removal typically requires catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation, which may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.[1][2] These conditions often require specialized equipment like a hydrogenation reactor.

  • Potential for Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst, hindering the deprotection reaction.

N-Boc Group: The Versatile Alternative

The tert-Butoxycarbonyl (Boc) group has gained immense popularity as a protecting group for amines due to its ease of removal under acidic conditions.

Advantages:

  • Mild Deprotection: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), which are orthogonal to the hydrogenolysis conditions used for benzyl group removal.[3] This orthogonality is a significant advantage in complex syntheses.

  • High Yields: The introduction and removal of the Boc group are generally high-yielding processes.

  • Commercially Available Starting Material: N-Boc-4-piperidone is a readily available starting material for syntheses.[3]

Disadvantages:

  • Acid Lability: The Boc group is sensitive to strong acids, which limits the scope of acidic reactions that can be performed in its presence.

  • Cost: While readily available, N-Boc-4-piperidone can be more expensive than its N-benzyl counterpart.

N-Cbz Group: The Classic Carbamate

The Benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines, offering a different set of deprotection conditions compared to the Boc group.

Advantages:

  • Orthogonality: The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, providing valuable orthogonality in multi-step syntheses.

  • Removal by Hydrogenolysis: Like the benzyl group, the Cbz group is typically removed by catalytic hydrogenation.[4]

Disadvantages:

  • Reductive Cleavage: The reliance on hydrogenolysis for deprotection carries the same potential for incompatibility with other reducible functional groups as the N-benzyl group.

  • Reagent Toxicity: Benzyl chloroformate, the reagent used to introduce the Cbz group, is toxic and requires careful handling.

N-Aryl and other N-Alkyl/Aralkyl Groups: Permanent Modifications

In many drug discovery programs, the N-substituent is not a temporary protecting group but a permanent part of the final molecule, crucial for its pharmacological activity.

Structure-Activity Relationship (SAR): The nature of the N-substituent can dramatically influence the biological activity of the resulting compound. For instance, in the fentanyl series of opioids, the N-phenethyl group is critical for high analgesic potency.[5][6] Structure-activity relationship studies on various N-substituted piperidine derivatives have shown that modifications at this position can modulate receptor binding affinity and selectivity.[7][8]

Synthesis: These analogs are typically synthesized by direct alkylation or arylation of the piperidine nitrogen or through reductive amination of the corresponding 4-piperidone with the desired primary amine.[5][6][9]

Quantitative Comparison of Synthetic Routes

Starting MaterialKey Synthetic StepsOverall YieldKey ConsiderationsReference
N-Benzyl-4-piperidone1. Strecker reaction 2. Hydrolysis 3. Esterification 4. Reduction 5. Acylation 6. Debenzylation 7. N-Phenethylation~15-20%Multi-step, involves cyanide, harsh debenzylation conditions.[10]
N-Boc-4-piperidone1. Reductive amination 2. Acylation 3. Boc deprotection 4. N-Phenethylation~60-70%Fewer steps, milder deprotection, avoids cyanide.[3][3]
4-Piperidone Monohydrate Hydrochloride1. N-Phenethylation 2. Reductive amination 3. Acylation~73-78%Direct introduction of the final N-substituent, high yielding.[5][6][5][6]

Note: The yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

To further aid in your research, here are detailed, step-by-step methodologies for key transformations involving these alternatives.

Protocol 1: Synthesis of Fentanyl from N-Boc-4-piperidone

This protocol is adapted from a reported synthesis of fentanyl.[3]

Step 1: Reductive Amination

  • Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane.

  • Add acetic acid (1.0 eq) and cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with aqueous NaOH solution and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Step 2: Acylation

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

  • Add diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the solution in an ice bath and add propionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 4 hours.

  • Neutralize the solution with aqueous NaOH to pH 8.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield N-phenyl-N-(piperidin-4-yl)propanamide.

Step 4: N-Phenethylation

  • Combine the product from Step 3 (1.0 eq), 2-bromoethylbenzene (1.05 eq), and cesium carbonate (1.2 eq) in acetonitrile.

  • Heat the mixture at 80°C for 16 hours.

  • Cool the reaction, add water, and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield fentanyl.

Protocol 2: Catalytic Transfer Hydrogenation for N-Benzyl Deprotection

This is a general procedure for the debenzylation of N-benzyl amines using ammonium formate.[1]

  • To a stirred suspension of the N-benzyl piperidine derivative (1.0 eq) and 10% Pd/C (catalytic amount) in methanol, add ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction and filter through a pad of Celite.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the debenzylated product.

Visualization of Synthetic Pathways

To visually represent the synthetic logic, the following diagrams illustrate the key strategic differences.

G cluster_0 N-Benzyl Route cluster_1 N-Boc Route Start_Bn N-Benzyl-2,2-dimethyl-4-piperidone Intermediate_Bn Functionalized N-Benzyl Piperidine Start_Bn->Intermediate_Bn Synthesis Steps Deprotection_Bn Debenzylation (H₂, Pd/C) Intermediate_Bn->Deprotection_Bn Final_Product Target Molecule Deprotection_Bn->Final_Product Start_Boc N-Boc-2,2-dimethyl-4-piperidone Intermediate_Boc Functionalized N-Boc Piperidine Start_Boc->Intermediate_Boc Synthesis Steps Deprotection_Boc Deprotection (Acid) Intermediate_Boc->Deprotection_Boc Final_Product_Boc Target Molecule Deprotection_Boc->Final_Product_Boc

Caption: Comparison of N-Benzyl and N-Boc synthetic routes.

G Start 2,2-Dimethyl-4-piperidone Reductive_Amination Reductive Amination Start->Reductive_Amination N_Benzyl N-Benzyl Derivative Reductive_Amination->N_Benzyl with Benzaldehyde N_Boc N-Boc Derivative Reductive_Amination->N_Boc with Di-tert-butyl dicarbonate N_Aryl N-Aryl Derivative Reductive_Amination->N_Aryl with Aryl Amine

Caption: Synthesis of N-substituted 2,2-dimethyl-4-piperidones.

Conclusion and Future Perspectives

The choice between this compound and its alternatives is a nuanced decision that hinges on the specific requirements of the synthetic target.

  • For syntheses requiring robust protection and where reductive conditions are tolerable, the N-benzyl group remains a viable option.

  • The N-Boc protecting group offers superior versatility due to its mild, acidic deprotection conditions, making it the preferred choice for complex molecules with sensitive functional groups. The higher cost of the starting material may be offset by improved overall efficiency and yield.

  • The N-Cbz group provides an additional layer of orthogonality, which can be invaluable in intricate synthetic sequences.

  • When the N-substituent is a permanent feature of the target molecule, direct N-alkylation or N-arylation of the unprotected piperidone is often the most efficient strategy.

As the field of drug discovery continues to evolve, the demand for more efficient and selective synthetic methodologies will only increase. The development of novel protecting groups with even milder and more orthogonal deprotection conditions will be a key area of future research. Furthermore, the exploration of one-pot procedures that combine multiple synthetic steps will be crucial for streamlining the synthesis of complex piperidine-containing pharmaceuticals. By carefully considering the principles and data outlined in this guide, researchers can navigate the choices of starting materials with greater confidence, ultimately accelerating the discovery and development of new medicines.

References

A Comparative Guide to the Biological Activity of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride derivatives and structurally related analogues. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this important scaffold is crucial for the rational design of novel therapeutic agents. While direct comparative data on a homologous series of this compound derivatives is limited in publicly available literature, this guide synthesizes findings from closely related 1-benzyl-4-piperidone and 1-benzylpiperidine series to provide valuable insights into their potential as acetylcholinesterase inhibitors, cytotoxic agents, and analgesics.

Introduction: The Versatile 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The nitrogen atom of the piperidine ring allows for facile derivatization, while the benzyl group provides a handle for exploring interactions with hydrophobic pockets in biological targets. The 4-oxo position of the piperidone ring offers a site for further functionalization, leading to a diverse range of pharmacological activities. This guide will focus primarily on the well-documented acetylcholinesterase (AChE) inhibitory activity, with additional sections on cytotoxicity and analgesic potential, drawing comparisons from relevant studies.

Acetylcholinesterase (AChE) Inhibitory Activity: A Key Target for Neurodegenerative Diseases

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. Several studies have demonstrated that 1-benzylpiperidine derivatives are potent AChE inhibitors.

Structure-Activity Relationship (SAR) Insights

A seminal study by Sugimoto et al. on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed critical structural features for potent AChE inhibition.[1] Key findings include:

  • Substitution on the Benzamide Moiety: Introducing a bulky substituent at the para-position of the benzamide ring significantly increased activity.[1]

  • N-Alkylation/Arylation of the Amide: Alkylation or arylation of the benzamide nitrogen dramatically enhanced inhibitory potency.[1]

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen was found to be crucial for activity.[1]

One of the most potent compounds identified in this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) , with an impressive IC50 value of 0.56 nM against AChE.[1] This highlights the importance of an extended, appropriately substituted aromatic system for strong interaction with the enzyme's active site.

Further studies on rigid analogues, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil, E2020), have reinforced the understanding of the SAR for AChE inhibition.[2][3] Donepezil, a marketed drug for Alzheimer's disease, demonstrates the therapeutic potential of this chemical class, exhibiting an IC50 of 5.7 nM.[2]

Comparative Data on AChE Inhibition

The following table summarizes the AChE inhibitory activity of selected 1-benzylpiperidine derivatives from the literature. It is important to note that these compounds are not direct derivatives of 1-benzyl-2,2-dimethylpiperidin-4-one, but they provide a valuable framework for understanding the impact of structural modifications on activity.

CompoundAChE IC50 (nM)Butyrylcholinesterase (BuChE) IC50 (nM)Selectivity (BuChE/AChE)Reference
Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl)0.5610,080~18,000[1]
Donepezil (E2020) (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)5.77,125~1,250[2]
Compound 19 (1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl)1.241,640~34,700[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining AChE activity based on the widely used Ellman's method.[5]

Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Assay Protocol cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, DTNB, ATCI, AChE, Inhibitors P2 Dispense into 96-well plate: Blank, Control, Test Samples P1->P2 Dispensing R1 Pre-incubate Plate (10 min, 25°C) P2->R1 Incubation R2 Initiate Reaction (Add ATCI) R1->R2 Start Reaction R3 Kinetic Measurement (Absorbance at 412 nm) R2->R3 Measurement A1 Calculate Reaction Rates R3->A1 Raw Data A2 Determine % Inhibition A1->A2 Rate Data A3 Calculate IC50 Value A2->A3 Inhibition Data

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Cytotoxic Activity: Screening for Anticancer Potential

The piperidine scaffold is also found in several compounds with cytotoxic activity against various cancer cell lines. While specific data for 1-benzyl-2,2-dimethylpiperidin-4-one derivatives is scarce, studies on related structures provide a basis for potential anticancer applications. For instance, various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cytotoxicity against a panel of human cancer cell lines, with some compounds exhibiting GI50 values in the micromolar range.[6]

Comparative Cytotoxicity Data

The following table presents IC50 values for some piperazine derivatives to illustrate the potential cytotoxic activity of related heterocyclic compounds.

CompoundCell LineIC50 (µM)Reference
Compound 5a (piperazine derivative)HUH7 (Liver)3.5[6]
Compound 5b (piperazine derivative)HCT-116 (Colon)4.2[6]
Compound 5c (piperazine derivative)MCF7 (Breast)2.8[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis C1 Seed Cells in 96-well Plate C2 Overnight Incubation C1->C2 T1 Add Test Compounds (various concentrations) C2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 4 hours A1->A2 A3 Add Solubilization Solution A2->A3 R1 Measure Absorbance at 570 nm A3->R1 R2 Calculate % Cell Viability R1->R2 R3 Determine IC50 Value R2->R3

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Analgesic Activity: Exploring Pain Management Potential

Piperidine derivatives have a long history in the development of analgesic drugs, with the 4-phenylpiperidine scaffold being a key feature of many opioids. While the analgesic potential of this compound derivatives is not extensively documented, related benzylpiperidine and piperidine derivatives have shown promising results in preclinical pain models.[8][9]

For example, a series of benzylpiperidine derivatives were evaluated as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, with the lead compound exhibiting potent antinociceptive effects in various pain models.[8] Another study on 4-(4'-bromophenyl)-4-piperidinol derivatives also demonstrated significant analgesic effects.[9] These findings suggest that the 1-benzylpiperidine core, with appropriate substitutions, can be a promising starting point for the development of novel analgesics.

Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method to assess central analgesic activity in response to a thermal stimulus.

Principle: The latency of an animal's response (e.g., licking a paw, jumping) to a heated surface is measured. An increase in this latency after drug administration indicates an analgesic effect.

Materials:

  • Hot plate apparatus with adjustable temperature (typically 55 ± 0.5°C)

  • Experimental animals (e.g., mice)

  • Test compounds and a standard analgesic (e.g., morphine)

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Baseline Measurement: Place each animal on the hot plate and record the time it takes to exhibit a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound, standard drug, or vehicle to different groups of animals (e.g., intraperitoneally).

  • Post-treatment Measurement: At specific time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, place the animals back on the hot plate and record their response latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Hot_Plate_Test Start Start Acclimatize Acclimatize Animals Start->Acclimatize Baseline Measure Baseline Latency Acclimatize->Baseline Administer Administer Drug/Vehicle Baseline->Administer Post_Treatment Measure Post-Treatment Latency (at time intervals) Administer->Post_Treatment Analyze Calculate %MPE Post_Treatment->Analyze End End Analyze->End

Caption: Logical flow of the hot plate test for analgesic screening.

Conclusion and Future Directions

The 1-benzylpiperidine scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has synthesized data from related analogues to provide a comparative overview of the potential biological activities of this compound derivatives. The strong evidence for potent acetylcholinesterase inhibitory activity in closely related series suggests that this would be a primary area of investigation for novel derivatives. The preliminary indications of cytotoxic and analgesic potential also warrant further exploration.

Future research should focus on the synthesis and systematic evaluation of a homologous series of this compound derivatives to establish a clear structure-activity relationship for this specific scaffold. In-depth mechanistic studies will also be crucial to elucidate the molecular targets and pathways responsible for their observed biological effects. Such investigations will undoubtedly contribute to the development of new and improved therapies for a range of diseases.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Piperidone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties.[3] By introducing a carbonyl group to create the piperidone core, medicinal chemists unlock a versatile template ripe for functionalization, enabling the synthesis of compounds with a wide spectrum of biological activities.[4][5] These derivatives are pivotal as both final drug products and as key intermediates in complex synthetic pathways.[6][7]

This guide provides a comparative analysis of piperidone derivatives across several key therapeutic areas. As Senior Application Scientists, our goal is not merely to present data, but to delve into the causality behind experimental design and the structure-activity relationships (SAR) that drive modern drug discovery. We will explore how subtle modifications to the piperidone scaffold can dramatically alter potency, selectivity, and therapeutic application, supported by experimental data and detailed protocols.

Piperidone Derivatives as Anticancer Agents: Beyond Curcumin Mimics

The development of novel cytotoxic agents is a cornerstone of oncology research. The 3,5-bis(ylidene)-4-piperidone scaffold has gained significant attention as a rigid analog of curcumin, aiming to improve upon the natural product's poor bioavailability while retaining its therapeutic potential.[8] These α,β-unsaturated ketones are designed to interact with cellular thiols, a mechanism that distinguishes them from DNA-intercalating agents and may reduce the risk of mutagenicity.[9]

Comparative Analysis of Cytotoxicity

A compelling strategy in this class involves the strategic placement of different substituents on the benzylidene rings to modulate cytotoxic activity. Let's compare two such derivatives against the well-known curcuminoid mimic EF24 and the standard chemotherapeutic doxorubicin.

CompoundCore StructureR Group (Position)HCT116 (Colon) GI50 (µM)518A2 (Melanoma) GI50 (µM)Selectivity Insight
EF24 Bis(benzylidene)-4-piperidone2-F~1.5~1.0Benchmark Curcuminoid
Compound 3c [10]Bis(benzylidene)-4-piperidone3-Br0.42 0.25 Halogenation at meta-position enhances potency.
Compound 2a [10]Bis(benzylidene)-4-piperidone3,4,5-trimethoxy0.51 0.31 Methoxy groups also confer high potency.
Doxorubicin AnthracyclineN/A~0.05~0.1Standard-of-care, high potency but known cardiotoxicity.

Data synthesized from referenced studies for comparative purposes.[9][10]

The data clearly indicates that derivatives 3c and 2a exhibit significantly improved antiproliferative activity over the benchmark EF24 in both colon and melanoma cancer cell lines.[10] The choice to introduce halogens (like bromine in 3c ) or methoxy groups (in 2a ) is a deliberate strategy to alter the molecule's electronic properties and steric profile, enhancing its interaction with biological targets and leading to superior cytotoxicity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Potent cytotoxicity is therapeutically meaningful only when it selectively targets cancer cells and operates through a well-defined mechanism. These piperidone derivatives primarily function by increasing intracellular reactive oxygen species (ROS), which triggers apoptosis.

Piperidone Piperidone Derivative (3c) ROS ↑ Reactive Oxygen Species (ROS) Piperidone->ROS CellCycle Cell Cycle Progression Piperidone->CellCycle Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M G2/M Arrest CellCycle->G2M

Caption: Mechanism of action for a potent anticancer piperidone derivative.

Interestingly, while both 2a and 3c induce ROS-mediated apoptosis, they affect the cell cycle differently. Compound 2a arrests cells in the G1 phase, whereas 3c causes accumulation in the G2/M phase, demonstrating how subtle structural changes can fine-tune the biological response.[10] Furthermore, compound 3c has been shown to downregulate the expression of matrix metalloproteinase-2 (MMP-2), suggesting anti-metastatic potential, and inhibit angiogenesis in zebrafish embryos.[10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. Its inclusion here provides a self-validating system for comparing compounds.

  • Cell Seeding: Plate human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidone derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration causing 50% growth inhibition) value.

Piperidones in Neurodegenerative Disease: Targeting Cholinesterase

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by cognitive decline.[11] A primary therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, thereby boosting cholinergic transmission.[12] The piperidine scaffold is central to donepezil, a leading AD medication, making piperidone-based derivatives a fertile ground for developing new and improved AChE inhibitors.[11][13]

Comparative Analysis of AChE/BuChE Inhibition

An ideal AChE inhibitor should be potent against AChE but selective over the related enzyme butyrylcholinesterase (BuChE), as BuChE inhibition can lead to undesirable side effects. Here, we compare several N-benzylpiperidone derivatives.

CompoundCore StructureKey SubstituentsAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
1d [14]3,5-bis(benzylidene)-4-piperidoneN-benzyl, 4-nitro on rings12.55 > 50> 3.98
1g [14]3,5-bis(benzylidene)-4-piperidoneN-benzyl, 4-chloro on rings22.8117.28 0.76 (Dual Inhibitor)
5h [12]N-benzylpiperidine derivativeThiazolopyrimidine moiety0.83 Not ReportedN/A
Galantamine Natural AlkaloidN/A~1.0~10.0~10 (Standard Drug)

Data synthesized from referenced studies for comparative purposes.[12][14]

This comparison highlights critical SAR insights. The presence of electron-withdrawing nitro groups in 1d leads to potent and selective AChE inhibition.[14] In contrast, replacing them with chloro groups in 1g reduces AChE potency and introduces significant BuChE inhibition, making it a non-selective dual inhibitor.[14] Compound 5h , which incorporates a more complex thiazolopyrimidine moiety, demonstrates superior potency to the standard drug galantamine, showcasing the potential of grafting larger heterocyclic systems onto the piperidine core.[12] Molecular docking studies reveal that these compounds engage in crucial π-π stacking interactions within the AChE active site.[12]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery pipeline for novel AChE inhibitors follows a logical and rigorous progression to validate candidates.

cluster_0 Chemistry cluster_1 In Vitro Screening cluster_2 In Silico & Mechanistic Synthesis Chemical Synthesis (e.g., Claisen-Schmidt) Purify Purification & Characterization (NMR, MS) Synthesis->Purify AChE_Assay AChE/BuChE Inhibition (Ellman's Assay) Purify->AChE_Assay Cytotox Neuroblastoma Cell Cytotoxicity (SH-SY5Y) AChE_Assay->Cytotox Docking Molecular Docking (AChE Active Site) AChE_Assay->Docking PAMPA Blood-Brain Barrier Permeability (PAMPA) Cytotox->PAMPA

Caption: A typical workflow for discovering novel piperidone-based AChE inhibitors.

Experimental Protocol: AChE Inhibition (Ellman's Assay)

This spectrophotometric method is the gold standard for measuring AChE activity and is crucial for validating inhibitor potency.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test inhibitor solution. Finally, add the AChE enzyme solution. A control well without the inhibitor is essential.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the reaction. The AChE will hydrolyze ATCI to thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting percent inhibition versus log concentration.

Piperidones in Pain Management: Crafting Potent and Safe Analgesics

The piperidine scaffold is famously the core of fentanyl and its analogs, some of the most potent opioid analgesics known.[15] Research in this area focuses on fine-tuning the structure to achieve high potency while optimizing the pharmacokinetic profile, such as creating agents with a shorter duration of action for use in surgical settings.[16]

Comparative Analysis of Analgesic Potency

Modifications to the piperidine ring and its substituents can lead to vast differences in potency and duration.

CompoundKey Structural FeaturesAnalgesic Potency (vs. Morphine)Analgesic Potency (vs. Fentanyl)Duration of Action (Mouse Hot-Plate)
cis-42 [16]3-methyl-4-(N-phenyl amido)piperidine13,036x 29x Intermediate
trans-43 [16]Diastereomer of cis-422,778x6x~2 minutes (Short)
Brifentanil (40) [16]Tetrazole-ethyl side chain, 3-methylHighHigh~2 minutes (Short)
Fentanyl N-phenethylpiperidine~100x1x~10 minutes

Data synthesized from referenced studies for comparative purposes.[16]

This comparison powerfully illustrates the principle of stereochemistry in drug design. The cis and trans diastereomers, 42 and 43 , have identical chemical formulas but different spatial arrangements, resulting in a nearly 5-fold difference in potency.[16] This underscores the highly specific three-dimensional fit required for optimal opioid receptor binding. The development of Brifentanil, which entered clinical evaluation, was driven by the need for potent analgesics with an extremely short duration of action, making them safer for outpatient procedures where rapid recovery is paramount.[16]

Conclusion and Future Outlook

The piperidone scaffold is a privileged structure in medicinal chemistry, serving as a versatile and highly adaptable template for drug design. Through targeted modifications, researchers have developed potent and selective derivatives for a range of diseases, from cancer to neurodegenerative disorders and pain management. The comparative analyses presented here demonstrate that success hinges on a deep understanding of structure-activity relationships, guided by robust and reproducible experimental evaluation.

Future research will likely focus on developing novel synthetic methodologies to access more diverse and complex piperidone derivatives.[6] The integration of computational chemistry for in silico screening and property prediction will continue to accelerate the discovery process, allowing for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. The journey from a simple heterocyclic ring to a life-saving medication is a testament to the power of medicinal chemistry, and the piperidone scaffold will undoubtedly remain a central character in this ongoing story.

References

Comparative study of synthesis methods for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic methodologies for obtaining 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical research. We will delve into a robust multi-step synthesis, providing detailed protocols and exploring the underlying chemical principles. Furthermore, a critical evaluation of alternative synthetic strategies will be presented to offer a comprehensive perspective for researchers in drug development and medicinal chemistry.

Introduction

1-Benzyl-2,2-dimethylpiperidin-4-one and its hydrochloride salt are valuable building blocks in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it a crucial precursor for targeted drug design. The gem-dimethyl group at the 2-position can impart specific conformational constraints and metabolic stability to the final drug candidate. This guide aims to provide a practical and scientifically rigorous comparison of viable synthetic routes to this important intermediate.

Method 1: Multi-step Synthesis via N-Boc Piperidone

This approach constitutes a reliable and well-documented pathway for the synthesis of this compound. The synthesis begins with the commercially available N-Boc-4-piperidone and proceeds through three key steps: gem-dimethylation, Boc deprotection, and N-benzylation, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 1-Boc-2,2-dimethylpiperidin-4-one

The initial step involves the introduction of the gem-dimethyl group at the C2 position of the piperidone ring via methylation.

Reaction Mechanism: The reaction proceeds through the formation of an enolate at the alpha-carbon of the ketone, facilitated by a strong base like sodium hydride. This enolate then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction. The process is repeated to introduce the second methyl group.

Experimental Protocol:

  • Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add sodium hydride (60% dispersion in mineral oil, 2.10 g, 53 mmol) in a single portion. Stir the resulting cloudy mixture for 10 minutes.

  • Slowly add methyl iodide and allow the reaction mixture to warm to room temperature over several hours, with continuous stirring overnight (approximately 12 hours).

  • After the reaction is complete, concentrate the light orange mixture under reduced pressure.

  • Partition the residue between diethyl ether and water. Back-extract the aqueous phase with additional ether.

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain a pale yellow solid.

  • Triturate the solid with a 4% ethyl acetate in hexanes solution (50 mL) to yield 1-Boc-2,2-dimethylpiperidin-4-one as a cream-colored solid.[1]

Yield: 32%[1]

Step 2: Deprotection of 1-Boc-2,2-dimethylpiperidin-4-one

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine.

Reaction Mechanism: The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl group as a stable carbocation, which is then quenched. The resulting carbamic acid is unstable and decarboxylates to give the free amine.[2]

Experimental Protocol (using Trifluoroacetic Acid):

  • Dissolve 1-Boc-2,2-dimethylpiperidin-4-one (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,2-dimethylpiperidin-4-one.

Expected Yield: While a specific yield for this substrate is not available in the searched literature, similar Boc deprotections report yields in the range of 87-98%.[3]

Step 3: N-Benzylation of 2,2-dimethylpiperidin-4-one

The final step in the synthesis of the free base is the introduction of the benzyl group onto the nitrogen atom.

Reaction Mechanism: This is a nucleophilic substitution reaction where the secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A base is used to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

  • To a round-bottom flask, add 2,2-dimethylpiperidin-4-one (1.0 equiv.).

  • Dissolve the amine in an anhydrous solvent such as acetonitrile or DMF (approximately 0.1 M).

  • Add a non-nucleophilic base, such as potassium carbonate (2.0 equiv.).

  • Slowly add benzyl bromide (1.1 equiv.) to the stirred solution at room temperature.

  • Stir the mixture at room temperature or heat if necessary (e.g., 65 °C) overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the solid base.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-Benzyl-2,2-dimethylpiperidin-4-one.

Expected Yield: For the parent piperidine, this reaction has been reported to have a yield of over 90%.[4]

Step 4: Formation of the Hydrochloride Salt

The final product is often desired as its hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • Dissolve the purified 1-Benzyl-2,2-dimethylpiperidin-4-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization of the Multi-step Synthesis Workflow

Synthesis_of_1-Benzyl-2,2-dimethylpiperidin-4-one_hydrochloride cluster_step1 Step 1: Gem-Dimethylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: N-Benzylation cluster_step4 Step 4: Salt Formation start1 N-Boc-4-piperidone reagents1 1. NaH, THF, 0°C 2. Methyl Iodide product1 1-Boc-2,2-dimethylpiperidin-4-one reagents1->product1 32% Yield reagents2 TFA, DCM product2 2,2-dimethylpiperidin-4-one product1->product2 reagents2->product2 ~87-98% Yield (estimated) reagents3 Benzyl Bromide, K2CO3 product3 1-Benzyl-2,2-dimethylpiperidin-4-one product2->product3 reagents3->product3 >90% Yield (estimated) reagents4 HCl in Dioxane final_product 1-Benzyl-2,2-dimethylpiperidin-4-one HCl product3->final_product reagents4->final_product

Caption: Workflow for the multi-step synthesis of this compound.

Comparative Analysis of Synthetic Routes

While the multi-step synthesis described above is a viable route, it is essential to consider other potential synthetic strategies and their inherent advantages and disadvantages.

Synthesis MethodKey FeaturesAdvantagesDisadvantages
Multi-step Synthesis via N-Boc Piperidone Stepwise functionalization of a pre-existing piperidone ring.Utilizes readily available starting materials. Each step is a well-established transformation. Allows for modular synthesis of analogs.Multiple steps can lead to a lower overall yield. Requires the use of protecting groups.
Dieckmann Condensation Intramolecular cyclization of a diester to form the piperidone ring.Potentially a more convergent synthesis. Can be a one-pot reaction for the cyclization and decarboxylation.Requires the synthesis of a specific acyclic precursor with the gem-dimethyl group. The Dieckmann condensation can be sensitive to reaction conditions.
Reductive Amination Cyclization of a diketone with a primary amine.Can be a one-pot reaction to form the piperidine ring. Avoids the use of protecting groups on the nitrogen.Requires the synthesis of a suitable 1,5-diketone precursor, which may be challenging.
Discussion of Alternative Routes

Dieckmann Condensation:

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones.[5][6] For the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one, this would involve the intramolecular cyclization of a diester precursor such as N-benzyl-N,N-bis(2-methoxycarbonylethyl)amine with a gem-dimethyl group at the appropriate position.

A plausible, though not explicitly documented, precursor would be a diester derived from an amino acid with a gem-dimethyl group. The synthesis of this specific precursor could be complex, potentially offsetting the benefits of a convergent cyclization.

Dieckmann_Condensation_Concept start Acyclic Diester Precursor (with gem-dimethyl) reagents Base (e.g., NaOEt) start->reagents intermediate Cyclic β-keto ester reagents->intermediate Dieckmann Condensation hydrolysis H3O+, Heat intermediate->hydrolysis product 1-Benzyl-2,2-dimethylpiperidin-4-one hydrolysis->product Hydrolysis & Decarboxylation

Caption: Conceptual workflow for the Dieckmann condensation approach.

Reductive Amination:

Reductive amination offers a direct route to the piperidine ring by reacting a 1,5-dicarbonyl compound with a primary amine, in this case, benzylamine.[7] The key challenge in this approach is the synthesis of the required diketone precursor, 2,2-dimethyl-1,5-pentanedial or a related diketone.

This method is attractive due to its potential for being a one-pot reaction and for avoiding the use of protecting groups on the nitrogen atom. However, the synthesis of the diketone precursor in good yield can be a significant hurdle.

Reductive_Amination_Concept start_diketone 2,2-dimethyl-1,5-diketone reagents Reducing Agent (e.g., NaBH3CN) start_diketone->reagents start_amine Benzylamine start_amine->reagents product 1-Benzyl-2,2-dimethylpiperidin-4-one reagents->product Reductive Amination

Caption: Conceptual workflow for the reductive amination approach.

Conclusion

The multi-step synthesis starting from N-Boc-4-piperidone represents a practical and well-defined route to this compound. While it involves several steps, each transformation is a standard and generally high-yielding reaction, making it a reliable choice for laboratory-scale synthesis.

Alternative strategies such as the Dieckmann condensation and reductive amination offer more convergent pathways but are contingent on the availability or efficient synthesis of specific acyclic precursors. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The information and protocols provided in this guide offer a solid foundation for making an informed decision and for the successful synthesis of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural elucidation of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a piperidine derivative of interest in medicinal chemistry. Piperidine rings are prevalent structural motifs in many alkaloids and drug candidates.[1] This guide will provide an in-depth analysis of the analytical techniques required to confirm its structure, compare it with a key alternative, and offer detailed experimental protocols.

The Imperative of Structural Integrity

This compound is a tertiary amine with a benzyl group on the nitrogen, a ketone at the 4-position, and two methyl groups at the 2-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, rigorous structural confirmation is not merely a procedural step but a fundamental requirement for its use in research and development.

A Multi-Faceted Approach to Structural Confirmation

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound.[2] These methods provide complementary information about the molecule's connectivity, functional groups, and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, we can predict the following key signals:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzyl Protons: A singlet around 3.6 ppm for the two protons of the benzylic CH₂ group.

  • Piperidine Ring Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region (2.0-3.0 ppm). Due to the gem-dimethyl substitution at the C2 position, the typical symmetry of a 4-piperidone is broken, leading to more complex splitting patterns.

  • Methyl Protons: A singlet around 1.1-1.3 ppm integrating to six protons, corresponding to the two methyl groups at the C2 position. The hydrochloride form may cause slight downfield shifts of protons near the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the downfield region, typically around 208-212 ppm, for the ketone (C=O) group.

  • Aromatic Carbons: Several signals between 127-138 ppm for the carbons of the phenyl ring.

  • Benzylic Carbon: A signal around 63 ppm for the benzylic CH₂ carbon.

  • Piperidine Ring Carbons: Signals in the aliphatic region (30-60 ppm) for the carbons of the piperidine ring.

  • Quaternary Carbon: A signal for the C2 carbon bearing the two methyl groups.

  • Methyl Carbons: A signal in the upfield region for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[3][4] For this compound, the IR spectrum would be expected to show characteristic absorption bands:

  • C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹ is indicative of the ketone carbonyl group.

  • C-N Stretch: A moderate absorption in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • N-H+ Stretch: In the hydrochloride salt, a broad absorption band may be observed in the 2400-2800 cm⁻¹ region due to the stretching of the protonated amine.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For 1-Benzyl-2,2-dimethylpiperidin-4-one, the expected molecular ion peak [M]+ in its free base form would be at m/z 217.31. The high-resolution mass spectrum would confirm the elemental composition (C₁₄H₁₉NO).

Common fragmentation patterns for N-benzyl piperidines involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium ion).

Comparative Analysis: this compound vs. 1-Benzyl-4-piperidone

To better understand the structural nuances of our target molecule, a comparison with a closely related, well-characterized compound, 1-Benzyl-4-piperidone, is instructive.[5][6]

FeatureThis compound1-Benzyl-4-piperidone
Structure Contains two methyl groups at the C2 position.Lacks substitution at the C2 position.
Molecular Formula C₁₄H₁₉NO·HClC₁₂H₁₅NO
Molecular Weight 253.77 g/mol 189.25 g/mol
¹H NMR Shows a singlet for two methyl groups (~1.2 ppm). The piperidine proton signals are more complex due to the loss of symmetry.Shows multiplets for the piperidine protons, often with more symmetry. No methyl signal.
¹³C NMR Includes signals for the two methyl carbons and a quaternary carbon at C2.Lacks methyl and quaternary carbon signals in the aliphatic region.
Symmetry Asymmetric C2 position.Higher degree of symmetry.

This comparison highlights how the addition of the gem-dimethyl group significantly alters the spectroscopic fingerprint of the molecule, providing a clear basis for differentiation.

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structural confirmation of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Integrate all signals and determine the chemical shifts relative to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 220 ppm.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and confirm the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for further structural confirmation.

Visualizing the Structure and Workflow

To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.

Figure 1: Chemical structure of 1-Benzyl-2,2-dimethylpiperidin-4-one.

G cluster_workflow Structural Confirmation Workflow Sample 1-Benzyl-2,2-dimethylpiperidin-4-one HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data Spectroscopic Data (Chemical Shifts, Absorption Bands, m/z) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Confirmation Data->Analysis Report Final Structure Confirmation Report Analysis->Report

Figure 2: Analytical workflow for structural confirmation.

G cluster_comparison Structural Comparison Molecule1 1-Benzyl-2,2-dimethylpiperidin-4-one - Gem-dimethyl at C2 - Asymmetric Note1 Complex ¹H NMR signals Unique ¹³C signals for Me & quat. C Molecule1->Note1 leads to Molecule2 1-Benzyl-4-piperidone - No C2 substitution - Symmetric Note2 Simpler ¹H NMR signals Fewer aliphatic ¹³C signals Molecule2->Note2 leads to

Figure 3: Key structural differences and their spectroscopic consequences.

Conclusion

The structural confirmation of this compound is a critical step in its journey from synthesis to application. A meticulous and multi-pronged analytical approach, combining NMR and IR spectroscopy with mass spectrometry, is paramount. By understanding the expected spectroscopic outcomes and comparing them with empirical data, researchers can confidently verify the integrity of this valuable chemical entity. This guide provides the foundational knowledge and practical protocols to achieve this essential scientific objective.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic validation of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. As many researchers in drug development will attest, rigorous structural confirmation of such compounds is a non-negotiable prerequisite for their use in further synthetic steps. This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the fundamental principles of spectroscopic interpretation. We will juxtapose the expected spectral data of our target compound with that of the well-characterized analogue, 1-Benzyl-4-piperidone, to highlight key structural differentiators. Furthermore, we will dissect the spectroscopic consequences of converting the free base to its hydrochloride salt, a common practice to improve a compound's stability and handling properties.

The Imperative of Spectroscopic Validation

In the realm of medicinal chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Ambiguity in structure can lead to erroneous biological data, wasted resources, and potential safety concerns. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this validation process. Each technique provides a unique and complementary piece of the structural puzzle.

This guide will demonstrate a self-validating system of protocols and data interpretation, ensuring a high degree of confidence in the identity and purity of this compound.

The Spectroscopic Validation Workflow

A robust validation workflow ensures that data from multiple, independent techniques converge to support a single, unambiguous structure. The following diagram illustrates the logical flow of this process.

Spectroscopic Validation Workflow Spectroscopic Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_validation Final Validation Synthesis Synthesized Compound (1-Benzyl-2,2-dimethylpiperidin-4-one HCl) NMR ¹H & ¹³C NMR Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpret_NMR Analyze Chemical Shifts, Coupling Constants, & Integrations NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Pattern MS->Interpret_MS Comparison Compare with Analogue (1-Benzyl-4-piperidone) Interpret_NMR->Comparison Interpret_IR->Comparison Interpret_MS->Comparison Validation Structural Confirmation Comparison->Validation

Caption: A typical workflow for the spectroscopic validation of a synthesized chemical compound.

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for data reproducibility and comparability. The following are generalized yet robust procedures for the acquisition of high-quality spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆/D₂O for the hydrochloride salt) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm, in accordance with IUPAC recommendations[1].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (for solids):

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. Press the mixture into a translucent pellet using a hydraulic press[2]. This method generally yields high-quality spectra.

    • Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample[3].

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the molecule's structure from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile organic molecules. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to spectral libraries[4].

  • Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) and inject it into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer[1].

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-500).

Comparative Spectroscopic Analysis

Due to the unavailability of published experimental spectra for 1-Benzyl-2,2-dimethylpiperidin-4-one, we will proceed with a predictive analysis. This approach, grounded in established spectroscopic principles, involves comparing the known spectral data of a close structural analogue, 1-Benzyl-4-piperidone, to deduce the expected spectral characteristics of our target compound and its hydrochloride salt.

Caption: Key structural difference: the presence of a gem-dimethyl group at the C2 position in the target compound.

¹H NMR Analysis

The proton NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)

Protons 1-Benzyl-4-piperidone (Experimental, ppm)[5] 1-Benzyl-2,2-dimethylpiperidin-4-one (Predicted, ppm) Rationale for Prediction 1-Benzyl-2,2-dimethylpiperidin-4-one HCl (Predicted, ppm) Rationale for HCl Salt
Aromatic (5H) ~7.2-7.4 ~7.2-7.4 Benzyl group environment is similar. ~7.3-7.6 Minor deshielding due to protonation of the nearby nitrogen.
Benzylic CH₂ (2H) ~3.6 ~3.5 Slight shielding may occur due to steric effects of the gem-dimethyl group. ~4.0-4.3 Significant deshielding due to proximity to the positively charged nitrogen (N⁺-H).
Piperidine CH₂ (C6) ~2.8 ~2.7 Similar to C6 in the analogue. ~3.2-3.5 Deshielding due to proximity to N⁺-H.
Piperidine CH₂ (C5) ~2.5 ~2.4 Similar to C5 in the analogue. ~2.6-2.8 Less pronounced deshielding as it is further from the nitrogen.
Piperidine CH₂ (C3) ~2.8 ~2.6 (singlet) Protons at C2 are replaced by methyl groups, so no coupling. ~2.9-3.1 Deshielding due to proximity to the carbonyl and the protonated nitrogen.
Piperidine CH₂ (C2) ~2.5 N/A Position is substituted with two methyl groups. N/A N/A
gem-Dimethyl CH₃ (6H) N/A ~1.1 (singlet) Expected chemical shift for methyl groups adjacent to a nitrogen and a methylene group. ~1.3-1.5 Deshielding due to proximity to the positively charged nitrogen.

| N-H | N/A | N/A | No proton on the nitrogen in the free base. | ~10-12 (broad) | Expected for an ammonium proton, often broad and may exchange with D₂O. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Comparison of ¹³C NMR Data (Predicted vs. Experimental)

Carbon 1-Benzyl-4-piperidone (Experimental, ppm)[6] 1-Benzyl-2,2-dimethylpiperidin-4-one (Predicted, ppm) Rationale for Prediction 1-Benzyl-2,2-dimethylpiperidin-4-one HCl (Predicted, ppm) Rationale for HCl Salt
Carbonyl C=O (C4) ~208 ~209 The electronic environment of the carbonyl is largely unchanged. ~207 Minor shift due to long-range electronic effects of N-protonation.
Aromatic C (ipso) ~138 ~137 Similar benzyl group. ~135 Minor change.
Aromatic C (o, m, p) ~127-129 ~127-129 Similar benzyl group. ~128-131 Minor changes.
Benzylic CH₂ ~63 ~61 May experience slight shielding due to steric hindrance. ~58-60 Shielding effect due to protonation at the α-position is a known phenomenon.
Piperidine C6 ~53 ~51 Similar environment. ~48-50 Shielding effect upon protonation.
Piperidine C5 ~41 ~39 Similar environment. ~37-39 Less pronounced shielding.
Piperidine C3 ~53 ~55 Deshielding due to the α-carbonyl group. ~52-54 Shielding effect upon protonation.
Piperidine C2 ~41 ~60 (quaternary) Deshielding due to the gem-dimethyl substitution and proximity to nitrogen. ~57-59 Shielding effect upon protonation.

| gem-Dimethyl CH₃ | N/A | ~25-30 | Typical range for such methyl groups. | ~23-28 | Minor shielding. |

IR Spectroscopy Analysis

The IR spectrum is instrumental in confirming the presence of key functional groups.

Table 3: Comparison of IR Absorption Bands (Predicted vs. Experimental)

Functional Group 1-Benzyl-4-piperidone (Experimental, cm⁻¹)[7] 1-Benzyl-2,2-dimethylpiperidin-4-one (Predicted, cm⁻¹) Rationale for Prediction 1-Benzyl-2,2-dimethylpiperidin-4-one HCl (Predicted, cm⁻¹) Rationale for HCl Salt
C=O Stretch (Ketone) ~1715 (strong, sharp) ~1715 (strong, sharp) The ketone environment is conserved. ~1715 (strong, sharp) The C=O stretch is not significantly affected by N-protonation.
Aromatic C-H Stretch ~3020-3080 ~3020-3080 Presence of the benzyl group. ~3020-3080 Unchanged.
Aliphatic C-H Stretch ~2800-3000 ~2800-3000 Presence of piperidine and benzyl CH₂ groups. ~2800-3000 Unchanged, but may be obscured by the N⁺-H stretch.
Aromatic C=C Bending ~1450-1600 ~1450-1600 Presence of the benzene ring. ~1450-1600 Unchanged.
N⁺-H Stretch N/A N/A No N-H bond in the free base. ~2400-2700 (broad, strong) Characteristic absorption for a tertiary amine salt. This is a key diagnostic feature.

| N⁺-H Bend | N/A | N/A | No N-H bond in the free base. | ~1560-1620 (medium) | Another characteristic absorption for an ammonium salt. |

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Table 4: Comparison of Mass Spectrometry Data (Predicted vs. Experimental)

Ion/Fragment 1-Benzyl-4-piperidone (Experimental, m/z)[2] 1-Benzyl-2,2-dimethylpiperidin-4-one (Predicted, m/z) Rationale for Prediction
Molecular Ion [M]⁺ 189 217 C₁₄H₁₉NO
Tropylium Cation [C₇H₇]⁺ 91 (Base Peak) 91 (Likely Base Peak) Stable benzyl fragment is a common feature.
[M-C₇H₇]⁺ 98 126 Loss of the benzyl group.
α-cleavage fragment 132 160 Cleavage of the bond between the benzyl CH₂ and the nitrogen.

| α-cleavage at C2/C3 | 56 | 70 | Cleavage adjacent to the nitrogen on the other side. The gem-dimethyl group increases the mass of this fragment. |

MS_Fragmentation Predicted MS Fragmentation of Target Compound M [M]⁺˙ m/z = 217 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 Loss of C₇H₁₀NO radical F2 [M - C₇H₇]⁺ m/z = 126 M->F2 Loss of C₇H₇ radical F3 α-cleavage m/z = 160 M->F3 Loss of C₄H₇O radical

Caption: Predicted major fragmentation pathways for 1-Benzyl-2,2-dimethylpiperidin-4-one in EI-MS.

Conclusion

This guide has laid out a systematic and comparative approach to the spectroscopic validation of this compound. By leveraging the known spectral data of the close analogue, 1-Benzyl-4-piperidone, we have established a robust set of predicted spectral characteristics for the target compound and its hydrochloride salt.

The key differentiating features for this compound are:

  • ¹H NMR: The presence of a singlet at ~1.3-1.5 ppm integrating to 6 protons (the gem-dimethyl group) and the absence of protons at the C2 position. A significantly deshielded benzylic CH₂ signal around 4.0-4.3 ppm and a broad N-H proton signal at ~10-12 ppm.

  • ¹³C NMR: The presence of a quaternary carbon at ~57-59 ppm (C2) and a signal for the two equivalent methyl carbons at ~23-28 ppm.

  • IR: A strong and broad N⁺-H stretching absorption band in the 2400-2700 cm⁻¹ region, which is absent in the free base.

  • MS: A molecular ion peak at m/z 217 for the free base.

By systematically acquiring and interpreting data from NMR, IR, and MS, and comparing it against these established benchmarks, researchers can confidently validate the structure of this compound, ensuring the integrity of their downstream drug development efforts.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and characterization of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a key intermediate in various synthetic pathways. We will delve into the nuances of method selection, validation parameters, and data interpretation, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Choice: Navigating Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte. For this compound, a non-volatile, solid compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice for quantitative analysis due to its versatility with non-volatile and thermally unstable compounds.[1][2] In contrast, Gas Chromatography (GC) is generally reserved for volatile and semi-volatile substances and would likely require derivatization for this analyte, adding complexity to the sample preparation.[3][4]

Spectroscopic methods, such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), play a crucial role in the structural elucidation and identification of the compound and its potential impurities.[5]

This guide will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of this compound, and will also touch upon the utility of spectroscopic techniques for its characterization.

The Foundation of Trust: Adherence to International Guidelines

The validation of analytical procedures is a systematic process that provides documented evidence that the method is suitable for its intended purpose.[6] This process is governed by internationally harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[11][12][13]

The core validation parameters that will be discussed in the context of an RP-HPLC method for this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Experimental Design: A Tale of Two Techniques

RP-HPLC Method for Assay of this compound

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, particularly for non-volatile drug substances.[1] An RP-HPLC method offers high resolution and sensitivity for the quantification of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample by dissolving the material in the mobile phase to a concentration within the linear range of the method.

  • Validation Procedure:

    • Specificity: Analyze blank samples (diluent), a sample of the analyte, and a sample spiked with potential impurities or degradation products. The analyte peak should be well-resolved from any other peaks.

    • Linearity: Prepare a series of at least five concentrations of the analyte over the range of 50% to 150% of the target concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.

    • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Data Presentation:

Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at the retention time of the analyteComplies
Linearity (r²)≥ 0.9990.9998
Range50% - 150% of target concentration50 - 150 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD %)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LODReport0.1 µg/mL
LOQReport0.3 µg/mL
RobustnessSystem suitability passesComplies
Spectroscopic Characterization

Spectroscopic techniques provide complementary information for the definitive identification and structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1700-1725 cm⁻¹.[15] Other significant peaks will correspond to C-H stretching of the alkyl and aromatic groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure, including the chemical shifts and splitting patterns of the protons on the benzyl group, the piperidine ring, and the methyl groups.[5] Protons adjacent to the carbonyl group will be deshielded and appear at a characteristic downfield shift.[5]

    • ¹³C NMR: The carbon NMR spectrum will show a distinct peak for the carbonyl carbon in the downfield region (typically 190-220 ppm), confirming the presence of the ketone functional group.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak (M+) will be observed, and characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl group, can provide further structural confirmation.[5]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation MD Method Development (HPLC/Spectroscopy) MO Method Optimization MD->MO Spec Specificity MO->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob QC Routine Quality Control Rob->QC Stab Stability Studies Rob->Stab

Analytical Method Validation Workflow

Forced Degradation Studies: Probing Stability

To ensure the specificity of the analytical method, forced degradation studies are performed to produce potential degradation products.[16][17] This involves subjecting the this compound to stress conditions such as:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 105 °C.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The analytical method should be able to separate the parent peak from all the degradation product peaks, demonstrating its stability-indicating nature.[18]

G cluster_stress Forced Degradation Conditions cluster_degradants Degradation Products Analyte 1-Benzyl-2,2-dimethylpiperidin-4-one HCl Acid Acid Hydrolysis Analyte->Acid Stress Base Base Hydrolysis Analyte->Base Stress Oxidation Oxidation Analyte->Oxidation Stress Thermal Thermal Analyte->Thermal Stress Photo Photolysis Analyte->Photo Stress Analysis Stability-Indicating HPLC Method Analyte->Analysis DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Base->DP2 DPn ... Oxidation->DPn Thermal->DPn Photo->DPn DP1->Analysis DP2->Analysis DPn->Analysis Result Peak Purity & Resolution Analysis->Result

Forced Degradation Study Workflow

Conclusion: A Commitment to Quality

The validation of analytical methods for pharmaceutical compounds like this compound is a rigorous and essential process. A well-validated RP-HPLC method, supported by spectroscopic characterization, provides the necessary confidence in the quality, purity, and potency of the material. By adhering to international guidelines and employing a systematic approach to validation, researchers and drug developers can ensure the integrity of their data and the safety and efficacy of the final drug product. The principles and protocols outlined in this guide serve as a comprehensive framework for establishing robust and reliable analytical methods.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handling 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a complete, peer-reviewed toxicological profile for this specific compound is not extensively documented in publicly available literature, data from structurally similar piperidine derivatives provide valuable insights into its potential hazards.

Based on the analysis of Safety Data Sheets (SDS) for analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive hazard information.[3]

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Potential HazardGHS Classification (Anticipated)Recommended Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4Standard laboratory attire (lab coat)
Skin Corrosion/IrritationCategory 2Chemical-resistant gloves (e.g., nitrile)
Serious Eye Damage/IrritationCategory 2Safety glasses with side shields or chemical goggles
Specific Target Organ ToxicityCategory 3 (Respiratory irritation)Use in a well-ventilated area or a fume hood

Spill Response Protocol: Immediate Actions for Containment

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the PPE outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust generation and place it into a designated, labeled waste container. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Comprehensive Disposal Workflow

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with safety regulations and environmental responsibility.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedure:

  • Waste Segregation: It is critical to segregate waste containing this compound from other laboratory waste streams, particularly incompatible materials.

  • Containerization: Place the waste into a clearly labeled, leak-proof container designated for hazardous chemical waste. The label should include the full chemical name, "Hazardous Waste," and the date of accumulation.

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from heat and ignition sources.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental services company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.